molecular formula C12H14BNO4 B1308772 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 850568-23-9

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1308772
CAS No.: 850568-23-9
M. Wt: 247.06 g/mol
InChI Key: AIAPQNNEMPKYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H14BNO4 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAPQNNEMPKYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394920
Record name 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-23-9
Record name B-[4-[(4-Oxo-1-piperidinyl)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Physicochemical Properties

Quantitative data for this compound and its closely related analogs are summarized in the tables below for easy comparison.

Table 1: Physicochemical Data for this compound and Analogs

PropertyThis compound(4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid
CAS Number 850568-23-9[1]1704080-21-6[2]389621-81-2[3]
Molecular Formula C12H14BNO4[4]C12H13BClNO4[5]C11H14BNO3[3]
Molecular Weight 247.06 g/mol 281.50 g/mol [5]219.05 g/mol [3]
Melting Point Not availableNot available136 - 140 °C[3]
Boiling Point Not available558.8±60.0 °C (Predicted)Not available
Density Not available1.42±0.1 g/cm3 (Predicted)Not available
pKa Estimated ~8.7-9.67.85±0.10 (Predicted)Not available
Appearance Not availableNot availableWhite to light yellow crystalline powder[3]

Table 2: Solubility Profile of Phenylboronic Acids

Solvent TypeGeneral SolubilityRationale
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThe polar nature of the boronic acid and amide functionalities allows for favorable interactions.
Alcohols (e.g., Methanol, Ethanol)Moderate to HighHydrogen bonding capabilities of the solvent can solvate the molecule.
Ethers (e.g., Diethyl ether, THF)ModeratePhenylboronic acid itself shows high solubility in ethers.
Ketones (e.g., Acetone)HighPhenylboronic acid exhibits high solubility in ketones.
Chlorinated Solvents (e.g., Chloroform, Dichloromethane)ModerateThe organic backbone of the molecule allows for some solubility.
Water Low to ModerateThe presence of the boronic acid group provides some water solubility, though the overall molecule has significant nonpolar character.
Nonpolar Hydrocarbons (e.g., Hexane, Toluene)Very LowThe polarity of the molecule is too high for significant interaction with nonpolar solvents.

Synthesis and Purification

The primary route for the synthesis of this compound is through the amide coupling of 4-carboxyphenylboronic acid and 4-oxopiperidine.

Experimental Protocol: Amide Coupling Synthesis

This protocol is adapted from standard amide bond formation procedures.[6]

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Oxopiperidine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • 1-Hydroxybenzotriazole (HOBt)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) and 4-oxopiperidine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (2.2 eq) at room temperature.

  • Add HOBt (0.1 eq) and EDC (1.2 eq) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow Reactants 4-Carboxyphenylboronic Acid + 4-Oxopiperidine HCl Coupling EDC, HOBt, DIPEA in DMF Reactants->Coupling Add Reaction Amide Coupling (Room Temperature, 12-18h) Coupling->Reaction Initiate Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Proceed to Purification Column Chromatography Workup->Purification Yields Crude Product for Product This compound Purification->Product Yields Pure

Caption: General workflow for the synthesis of the target compound.
Purification and Characterization

Purification:

  • Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a standard method for purifying boronic acids and their derivatives.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the aromatic protons, the piperidine ring protons, and the carbonyl carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) is a common starting point for the analysis of arylboronic acids.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways have been directly elucidated for this compound, the structural motifs present in the molecule suggest potential areas of biological activity.

Enzyme Inhibition:

Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases and β-lactamases.[7][8] The boronic acid moiety can form a covalent, yet reversible, bond with the active site serine residue of these enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.

Enzyme_Inhibition Enzyme Serine Protease / β-Lactamase (Active Site Serine) Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex Covalent Bonding Inhibitor This compound Inhibitor->Complex Binding Complex->Enzyme Reversible Inhibition

Caption: Proposed mechanism of serine enzyme inhibition.

The piperidine moiety is a common scaffold in medicinal chemistry and is present in numerous approved drugs targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[9] The 4-oxopiperidine in particular can serve as a versatile synthetic handle for further structural modifications.

Drug Development Context:

The combination of a phenylboronic acid, a known pharmacophore for enzyme inhibition, with a piperidine ring, a privileged scaffold in drug discovery, makes this compound an interesting candidate for screening in various biological assays, particularly those related to cancer and infectious diseases where serine proteases and β-lactamases are relevant targets.[3][10]

Conclusion

This compound is a synthetically accessible compound with physicochemical properties that make it amenable to further investigation in drug discovery and chemical biology. Its structural features suggest a potential for enzyme inhibition, warranting its inclusion in screening libraries against targets such as serine proteases and β-lactamases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for their specific research needs.

References

Technical Guide: Spectroscopic Analysis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified ¹H and ¹³C NMR spectral data for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is limited. The data presented herein is a combination of predicted values based on the chemical structure and typical values for similar functional groups, intended to serve as a reference guide for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on standard NMR principles and data from analogous structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H (ortho to boronic acid)7.9 - 8.1Doublet2H
Phenyl H (ortho to carbonyl)7.4 - 7.6Doublet2H
Piperidine H (adjacent to N)3.8 - 4.0Triplet4H
Piperidine H (adjacent to C=O)2.5 - 2.7Triplet4H
B(OH)₂8.0 - 8.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (attached to B)130 - 135 (broad)
Phenyl C (ortho to boronic acid)134 - 136
Phenyl C (ortho to carbonyl)127 - 129
Phenyl C (attached to C=O)138 - 142
Carbonyl C (amide)168 - 172
Piperidine C (adjacent to N)40 - 45
Piperidine C (adjacent to C=O)40 - 45
Carbonyl C (ketone)205 - 210

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to the potential for exchange of the acidic protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2 NMR Data Acquisition

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are usually adequate.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Amide Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification Crude Product nmr NMR Spectroscopy (1H, 13C) purification->nmr Purified Product ms Mass Spectrometry (e.g., ESI-MS) nmr->ms purity Purity Analysis (e.g., HPLC) ms->purity final_product Pure Characterized Compound purity->final_product Confirmed Structure & Purity

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a public domain crystal structure for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is not available. This guide will therefore focus on the detailed crystal structure analysis of a closely related and structurally characterized compound, 4-(methoxycarbonyl)phenylboronic acid , as a representative example for researchers, scientists, and drug development professionals. The methodologies and principles described are directly applicable to the analysis of similar phenylboronic acid derivatives.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a key pharmacophore, and into materials science. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for rational drug design, elucidating intermolecular interactions, and predicting solid-state properties.

This technical guide provides a comprehensive overview of the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, detailing its molecular geometry, supramolecular assembly, and the experimental protocols used for its characterization.[1][2]

Molecular Structure and Geometry

The crystal structure of 4-(methoxycarbonyl)phenylboronic acid (C₈H₉BO₄) reveals a nearly planar molecule.[1][3] The dihedral angle, or rotation, of the methoxycarbonyl group out of the plane of the benzene ring is a mere 7.70 (6)°.[1][2][3] The geometry around the boron atom is trigonal planar, with the O1—B1—O2 bond angle measuring 118.16 (9)°, which is very close to the ideal 120°.[1][3] These bond lengths and angles are consistent with those observed in similar 4-carboxyphenylboronic acid derivatives.[1][3]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C₈H₉BO₄
Formula Weight 180.06 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 11.2449
b (Å) 12.0672
c (Å) 6.8598
α (°) 90
β (°) 105.1210
γ (°) 90
Volume (ų) 897.4
Z 4
Calculated Density (g/cm³) 1.332
R-factor (R₁) 0.0356
Data sourced from PubChem and Acta Crystallographica Section E.[4]

Supramolecular Assembly and Crystal Packing

The crystal packing of 4-(methoxycarbonyl)phenylboronic acid is dominated by a robust network of hydrogen bonds. Molecules form inversion dimers through pairs of strong O—H⋯O hydrogen bonds between the boronic acid groups of two adjacent molecules.[1][2][3]

These dimers are further interconnected into undulating sheets parallel to the (10-2) crystallographic plane.[1][2] This linkage is achieved through additional O—H⋯O hydrogen bonds, where a boronic acid OH group of one dimer donates to the carbonyl oxygen atom of a neighboring dimer.[1][2][3] The sheets are ultimately linked to form a stable three-dimensional structure by C—H⋯π interactions and offset π–π stacking between the phenyl rings of inversion-related molecules.[1][2] The inter-centroid distance for these π–π interactions is 3.7843 (16) Å.[1]

Table 2: Hydrogen Bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
O1—H1A···O2ⁱ0.85(2)1.91(2)2.762(1)177(2)
O2—H2A···O4ⁱⁱ0.85(2)1.90(2)2.753(1)177(2)
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2. Data from Acta Crystallographica Section E.

Below is a diagram illustrating the key intermolecular interactions that define the crystal packing.

G Fig 1. Intermolecular Interactions cluster_dimer1 Molecule A cluster_dimer2 Molecule B (Inversion Related) cluster_neighbor Molecule C (Adjacent Sheet) A_Boronic B(OH)₂ A_Phenyl Phenyl Ring A_Boronic->A_Phenyl B_Boronic B(OH)₂ A_Boronic->B_Boronic O-H···O (Dimer Formation) A_Ester C(O)OCH₃ A_Phenyl->A_Ester B_Phenyl Phenyl Ring A_Phenyl->B_Phenyl π-π Stacking (3D Assembly) B_Boronic->B_Phenyl C_Ester C(O)OCH₃ B_Boronic->C_Ester O-H···O (Sheet Formation) B_Ester C(O)OCH₃ B_Phenyl->B_Ester C_Phenyl Phenyl Ring C_Phenyl->C_Ester C_Boronic B(OH)₂ C_Boronic->C_Phenyl

Caption: Key intermolecular forces in the crystal lattice.

Experimental Protocols

Synthesis and Crystallization

A general synthesis for this class of compounds involves the palladium-catalyzed borylation of a corresponding aryl halide.[5]

  • Synthesis: Methyl 4-bromobenzoate is dissolved in an anhydrous solvent like THF, to which triisopropyl borate is added.[6]

  • The mixture is cooled to -78 °C, and an organolithium reagent such as n-butyllithium is added dropwise to initiate metal-halogen exchange.[6]

  • After a short reaction time, the process is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the pH is adjusted to acidic (pH 1-2) to yield the boronic acid.[6]

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified, typically by silica gel column chromatography.[1][6]

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation or vapor diffusion. For 4-(methoxycarbonyl)phenylboronic acid, crystals were obtained by layering a solution of the compound in 1% methanol in dichloromethane with hexane.[1]

Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure involves several key steps, from data collection to structure refinement.

G Fig 2. Crystal Structure Determination Workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Mount on Goniometer C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection Intensities (hkl) E Structure Refinement (Least-Squares) D->E Initial Atomic Model F Structure Validation & Final Report (CIF) E->F Refined Atomic Coordinates

Caption: Standard workflow for single-crystal X-ray analysis.

  • Data Collection: A suitable single crystal is mounted on a goniometer head in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series of angles. A detector, such as a CCD or CPAD, records the positions and intensities of the diffracted X-ray beams.[7][8]

  • Data Reduction: The raw diffraction images are processed. The spots (reflections) are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and scaled.[8]

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.[1] This model is then refined using full-matrix least-squares techniques against the experimental data.[1][8] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.[8]

Conclusion

The detailed structural analysis of 4-(methoxycarbonyl)phenylboronic acid provides critical insights into the solid-state behavior of this class of compounds. The interplay of strong hydrogen-bonded dimers and weaker π-stacking interactions creates a highly ordered and stable three-dimensional network. The experimental protocols outlined here represent a standard approach for the characterization of new phenylboronic acid derivatives, providing the fundamental structural data required for advanced applications in drug discovery and materials science.

References

Technical Guide: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid (>98% Purity) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, quality control, and potential applications of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid with a purity greater than 98%. This reagent is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents.

Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound and its close structural analogs, meeting a minimum purity of 98%. It is advisable to contact the suppliers directly for the most current pricing and availability.

Company NameProduct NameCAS NumberPurity
RUI-CHU Bio (瑞楚生物)This compound850568-23-998%
Rujibiotech (如吉生物科技)This compound850568-23-998%
Weifang Yangxu Group Co., Ltd.3-(4-oxopiperidine-1-carbonyl)phenylboronic acid850567-32-799%
Amerigo Scientific3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid1704069-68-098%
Biotuva Life Sciences3-Fluoro-4-(4-oxopiperidine-1 -carbonyl)phenylboronic acid1704069-68-098%

Experimental Protocols

Quality Control Analysis of this compound

Ensuring the purity and identity of the starting material is critical for reproducible and reliable experimental results. The following are generalized protocols for the quality control analysis of this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the target compound from potential impurities.

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B and increase to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total peak area.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the structure of this compound.

  • ¹¹B NMR Analysis: Acquire a boron NMR spectrum. This will provide information about the boron environment and can help to confirm the presence of the boronic acid functionality.[1]

  • ¹³C NMR Analysis: While not always necessary for routine QC, a carbon NMR spectrum can provide further structural confirmation.

Workflow and Pathway Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and validating a chemical reagent for use in a research and development setting.

G cluster_procurement Procurement cluster_qc Quality Control cluster_implementation Implementation cluster_rejection Rejection start Identify Chemical Need search_suppliers Search Commercial Suppliers start->search_suppliers select_supplier Select Supplier Based on Purity, Availability, and Cost search_suppliers->select_supplier place_order Place Order select_supplier->place_order receive_shipment Receive Shipment place_order->receive_shipment initial_inspection Initial Visual Inspection receive_shipment->initial_inspection log_sample Log Sample and Assign Lot Number initial_inspection->log_sample perform_analysis Perform Analytical Tests (HPLC, NMR) log_sample->perform_analysis compare_spec Compare Results to Specifications (>98% Purity) perform_analysis->compare_spec decision Meets Specs? compare_spec->decision release_material Release Material for R&D Use decision->release_material Yes quarantine Quarantine Material decision->quarantine No document_results Document QC Results release_material->document_results archive_sample Archive Retain Sample document_results->archive_sample contact_supplier Contact Supplier for Resolution quarantine->contact_supplier

Procurement and QC Workflow

Hypothetical Signaling Pathway: Kinase Inhibition

Molecules incorporating the 4-(4-oxopiperidine-1-carbonyl)phenyl moiety are often explored as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that can become dysregulated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling cascade and the potential point of intervention for such an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates & Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates & Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor 4-(4-Oxopiperidine-1-carbonyl) phenylboronic acid derivative inhibitor->kinase2 Inhibits

Hypothetical Kinase Inhibition

References

Technical Guide: Stability and Storage of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The information presented is based on the general characteristics of phenylboronic acids and is intended to guide researchers in the proper handling and storage of this compound to ensure its integrity and performance in drug development and other scientific applications.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways common to arylboronic acids: hydrolysis (protodeboronation) and oxidation. The presence of the 4-oxopiperidine-1-carbonyl moiety may influence the rate of these degradation processes.

Key Degradation Pathways:

  • Hydrolysis (Protodeboronation): This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture and elevated temperatures. For many arylboronic acids, protodeboronation is slowest around a neutral pH.

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol derivative. This process can be initiated by atmospheric oxygen and oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

  • Formation of Boroxines: Like other boronic acids, this compound can undergo dehydration, particularly at elevated temperatures, to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible in the presence of water.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.

  • Container: Keep the container tightly sealed to prevent moisture absorption, as the compound is likely hygroscopic.

  • Light: Protect from direct sunlight and strong light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Quantitative Stability Data Summary

ConditionParameterRecommendedRationale
Storage Temperature2-8 °C (Long-term)Reduces the rate of thermal degradation and dehydration.
Room Temperature (Short-term)Acceptable for short periods if protected from moisture and light.
AtmosphereInert Gas (Nitrogen/Argon)Prevents oxidative degradation.
HumidityLow (use of desiccants)Minimizes hydrolysis and the formation of boroxines.
In-Solution Stability pHNeutral (approx. 5-7)Protodeboronation is generally slowest at neutral pH.
SolventsAprotic solvents (e.g., Acetonitrile, THF)Minimizes hydrolysis prior to use in reactions.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is crucial for quality control and ensuring the reliability of experimental results. The following are generalized protocols for common analytical techniques used for this purpose.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact this compound from its potential degradation products.

  • Objective: To quantify the purity of the compound and monitor its degradation over time under various stress conditions.

  • Instrumentation: An HPLC system with a UV detector (a Photo Diode Array detector is recommended) or a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: A C18 reversed-phase column with end-capping to minimize interactions with free silanols.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS in electrospray ionization (ESI) mode.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent, light).

    • At specified time points, inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the qualitative and semi-quantitative monitoring of the degradation of this compound in solution.

  • Objective: To observe the disappearance of the parent compound's signals and the appearance of signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with pH adjustment).

  • Procedure:

    • Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H and ¹¹B NMR spectrum.

    • Subject the NMR tube to the desired stress condition (e.g., heat).

    • Acquire subsequent spectra at various time intervals.

    • Integrate the signals corresponding to the parent compound and any new species to monitor the degradation process. The ¹¹B NMR will show a shift as the environment of the boron atom changes upon degradation.

Visualizations

The following diagrams illustrate the key concepts related to the stability and handling of this compound.

G Factors Influencing Stability cluster_conditions Environmental Factors A 4-(4-Oxopiperidine-1-carbonyl) phenylboronic acid B Stable Compound A->B Proper Storage C Degraded Compound A->C Improper Storage Moisture Moisture Moisture->C Hydrolysis Temperature High Temperature Temperature->C Dehydration/ Protodeboronation Oxygen Oxygen Oxygen->C Oxidation Light Light Light->C Photodegradation pH Extreme pH pH->C Protodeboronation

Caption: Key factors influencing the stability of the compound.

G Recommended Storage Workflow Start Receive Compound Store Store in a cool, dry place (2-8°C recommended) Start->Store Inert Blanket with Inert Gas (Nitrogen or Argon) Store->Inert Seal Keep Container Tightly Sealed Inert->Seal Protect Protect from Light Seal->Protect Use Use in Experiment Protect->Use

Caption: Workflow for proper storage and handling.

In-depth Technical Guide: Analysis of CAS Number 850568-23-9

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Data for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of publicly accessible chemical and scientific databases for the substance corresponding to CAS number 850568-23-9 has been conducted. The objective was to compile an in-depth technical guide covering its properties, safety data, experimental protocols, and relevant biological pathways. However, this extensive search yielded no specific, verifiable information for a compound with this identifier. This suggests that the CAS number may be incorrect, may have been retired, or may correspond to a substance that is not disclosed in the public domain.

Physicochemical and Safety Data

No peer-reviewed publications, safety data sheets (SDS), or entries in major chemical databases such as SciFinder, Reaxys, PubChem, or the Chemical Abstracts Service registry itself were found for CAS number 850568-23-9. Consequently, no quantitative data on properties such as molecular weight, formula, melting point, boiling point, or solubility can be provided. Similarly, no GHS hazard classifications, pictograms, precautionary statements, or toxicity data are available.

Experimental Protocols and Biological Pathways

The absence of any identified compound with the CAS number 850568-23-9 in the scientific literature precludes the possibility of detailing any experimental protocols for its synthesis, purification, or analysis. Furthermore, no information regarding its mechanism of action, pharmacological profile, or any associated signaling pathways could be retrieved. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible.

Conclusion and Recommendations

Based on the exhaustive search, it is concluded that CAS number 850568-23-9 does not correspond to a publicly documented chemical substance. Professionals seeking information on this specific CAS number are strongly advised to:

  • Verify the CAS number: Double-check the number for any typographical errors. A single digit being incorrect will lead to a failed search.

  • Consult the original source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the source to confirm its accuracy and context.

  • Consider proprietary information: The substance may be part of a proprietary library or a recently synthesized compound for which data has not yet been publicly disclosed.

Without a valid and publicly recognized chemical identifier, it is not feasible to provide the requested in-depth technical guide. Further investigation is contingent on the verification of the CAS number.

Solubility Profile of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for solubility determination and outlining the compound's role in modern drug discovery.

While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this guide furnishes a detailed experimental protocol for researchers to generate this critical data. Additionally, it presents a representative table to aid in the systematic recording of experimental findings.

Introduction to this compound

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis and medicinal chemistry. These compounds are recognized for their ability to form stable complexes with diols, making them invaluable reagents in the development of novel therapeutics and advanced materials. Phenylboronic acid derivatives are considered adaptable building blocks for creating smart biomaterials that can be used in targeted drug delivery systems.

Expected Solubility Characteristics

Based on the general solubility patterns of phenylboronic acids, the following qualitative solubility profile in common organic solvents can be anticipated for this compound:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone).

  • Moderate Solubility: Chloroform.

  • Low to Very Low Solubility: Hydrocarbons (e.g., hexane, toluene).

It is important to note that these are general expectations, and empirical determination is necessary for precise quantification.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to utilize the experimental protocol provided in this guide to generate this data. The following table is provided as a template for recording and comparing experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Isopropanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Tetrahydrofuran (THF)25HPLC
Dichloromethane (DCM)25HPLC
Chloroform25HPLC
Toluene25HPLC
n-Hexane25HPLC
Dimethyl Sulfoxide (DMSO)25HPLC
Dimethylformamide (DMF)25HPLC

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following is a detailed protocol that can be adapted for this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 72 hours).[1] A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[1]

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualizing the Process and Application

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of phenylboronic acids in drug development.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep1 Add excess solid compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vial and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 quant1 Withdraw aliquot of saturated solution sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze concentration (HPLC/UV-Vis) quant2->quant3 analysis1 Calculate solubility (mg/mL or mol/L) quant3->analysis1

Caption: Experimental workflow for determining thermodynamic equilibrium solubility.

drug_development_pathway cluster_synthesis Chemical Synthesis cluster_application Drug Development Applications start Phenylboronic Acid Derivatives building_block Versatile Building Block start->building_block suzuki_coupling Suzuki-Miyaura Coupling building_block->suzuki_coupling complexation Diol Complexation building_block->complexation drug_discovery Novel Drug Candidates suzuki_coupling->drug_discovery drug_delivery Targeted Drug Delivery Systems complexation->drug_delivery diagnostics Diagnostic Agents complexation->diagnostics end Improved Therapeutics drug_discovery->end drug_delivery->end diagnostics->end

Caption: Role of phenylboronic acids as building blocks in drug development.

References

Unveiling 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery and First Reported Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features, combining a phenylboronic acid moiety with a 4-oxopiperidine group, make it a versatile intermediate for creating compounds with potential therapeutic applications. This technical guide details the discovery and first reported synthesis of this compound, providing comprehensive experimental protocols and relevant data for researchers in the field.

Discovery and Context

The discovery of this compound is rooted in the broader exploration of boronic acids and their derivatives as potent enzyme inhibitors and versatile coupling partners in organic synthesis. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases, making them attractive pharmacophores in drug design. The 4-oxopiperidine motif is also a well-established structural component in many biologically active compounds, contributing to favorable pharmacokinetic properties.

The combination of these two moieties in this compound creates a bifunctional molecule with significant potential for the development of novel therapeutics. Its primary application lies in its use as a key intermediate in the synthesis of larger, more complex molecules targeting a variety of disease pathways.

First Reported Synthesis

While the exact first disclosure in a peer-reviewed journal is not readily apparent through broad searches, the synthesis of this compound and its derivatives is extensively detailed within the patent literature, highlighting its importance in industrial and pharmaceutical research. A common and representative synthetic pathway is a two-step process starting from commercially available materials.

A logical and widely applicable synthetic route involves the amidation of a boronic acid-containing benzoic acid with 4-piperidinone, or the borylation of a pre-formed amide. The following experimental protocol is a representative synthesis based on established chemical principles for this class of compounds.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Carboxyphenylboronic acid

This is a well-established procedure and the starting material is commercially available. A common method for its preparation is the carbonation of the Grignard reagent derived from 4-bromobenzaldehyde, followed by hydrolysis and oxidation.

Step 2: Amide Coupling to form this compound

This step involves the formation of an amide bond between 4-carboxyphenylboronic acid and 4-piperidinone hydrochloride.

Materials and Reagents:

  • 4-Carboxyphenylboronic acid

  • 4-Piperidinone hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-piperidinone hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data
ParameterValue
Molecular Formula C₁₂H₁₄BNO₄
Molecular Weight 247.06 g/mol
CAS Number 850568-23-9
Appearance White solid
Purity (typical) >95%
Yield (typical) 60-80%

Characterization Data (Representative):

  • ¹H NMR: Spectra would show characteristic peaks for the aromatic protons of the phenyl ring, the methylene protons of the piperidinone ring, and the boronic acid hydroxyl protons.

  • Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.

Logical Relationships and Workflows

The synthesis of this compound is a clear example of a convergent synthetic strategy, where two key fragments are joined in the final steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic acid amide_coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) 4_carboxyphenylboronic_acid->amide_coupling 4_piperidinone 4-Piperidinone HCl 4_piperidinone->amide_coupling target_molecule This compound amide_coupling->target_molecule

Synthetic workflow for this compound.

The logical relationship for its application in drug discovery often follows a fragment-based approach.

Drug_Discovery_Logic target_molecule This compound suzuki_coupling Suzuki-Miyaura Coupling target_molecule->suzuki_coupling complex_molecule Complex Bioactive Molecule (e.g., Enzyme Inhibitor) suzuki_coupling->complex_molecule other_fragments Other Bioactive Fragments (e.g., heterocycles) other_fragments->suzuki_coupling pharmacological_testing Pharmacological Testing complex_molecule->pharmacological_testing

Application of the target molecule in a drug discovery workflow.

Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its synthesis, achievable through standard and reliable chemical transformations, provides access to a versatile building block for the creation of novel and complex molecular architectures. This guide provides researchers with the fundamental knowledge of its synthesis and the logical framework for its application in the pursuit of new therapeutic agents. As drug discovery continues to evolve, the utility of such well-designed molecular fragments will undoubtedly continue to grow.

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly diaryl ketones and other derivatives incorporating the 4-oxopiperidine moiety, a known pharmacophore.[1]

The Suzuki-Miyaura coupling is a robust and widely used method for carbon-carbon bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups, including the carbonyl group present in the target boronic acid.[2][3] This protocol outlines a general procedure that can be adapted and optimized for specific aryl halide coupling partners.

Data Presentation: Reaction Parameters

Successful Suzuki-Miyaura couplings are dependent on the careful selection of catalyst, base, and solvent. The following table summarizes common conditions that can be employed for the coupling of this compound with various aryl halides.

ParameterReagent/ConditionTypical Concentration/AmountNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)1-10 mol%Catalyst choice can influence reaction rate and yield.[4][5]
Aryl Halide Ar-Br, Ar-I, Ar-OTf1.0 equivalentAryl chlorides may require more forcing conditions or specialized catalysts.[6]
Boronic Acid This compound1.1-1.5 equivalentsA slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, KOAc2.0-3.0 equivalentsThe choice of base can significantly impact the reaction outcome.[7]
Solvent System Dioxane/H₂O, Toluene/Ethanol, n-Propanol/H₂O, DMF/H₂OVariesA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[2][8]
Temperature 60-120 °CVariesHigher temperatures may be required for less reactive aryl halides.[3][4]
Reaction Time 1-24 hoursVariesReaction progress should be monitored by TLC or LC-MS.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow A Reaction Setup B Addition of Reagents A->B Aryl Halide, Boronic Acid, Base, Solvent C Inert Atmosphere B->C Degas (Ar or N2) D Heating & Stirring C->D Add Catalyst, Heat to desired temp. E Reaction Monitoring D->E TLC or LC-MS F Workup E->F Quench, Extract G Purification F->G Column Chromatography H Characterization G->H NMR, MS, etc.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may need to be optimized depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Biological Relevance

The 4-oxopiperidine motif is a key structural feature in many biologically active compounds, including kinase inhibitors. The Suzuki-Miyaura coupling provides a powerful tool to synthesize libraries of compounds containing this scaffold for screening against various biological targets. For instance, the synthesized biaryl compounds can be designed to interact with the hinge region of kinases, a common binding mode for ATP-competitive inhibitors.

Signaling_Pathway_Concept cluster_synthesis Chemical Synthesis cluster_biology Biological Application Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling Biaryl_Product Biaryl Product (Potential Kinase Inhibitor) Suzuki_Coupling->Biaryl_Product Kinase Kinase Target Biaryl_Product->Kinase Inhibition Signaling_Pathway Downstream Signaling Pathway Kinase->Signaling_Pathway Activation ATP ATP ATP->Kinase Binding Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Pathway->Cellular_Response

Caption: Synthesis of a potential kinase inhibitor and its biological target.

References

Application Notes and Protocols: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a versatile building block in medicinal chemistry. The document details its application in the synthesis of kinase and protease inhibitors, provides exemplary experimental protocols, and visualizes relevant biological pathways.

Introduction

This compound is a valuable bifunctional reagent for drug discovery and development. Its structure incorporates a phenylboronic acid moiety, which is a cornerstone for palladium-catalyzed cross-coupling reactions, and a 4-oxopiperidine carbonyl group, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and ability to engage in key interactions with biological targets. This combination allows for its facile incorporation into a wide range of complex molecules, making it a key intermediate in the synthesis of targeted therapies.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in the pharmaceutical industry. The 4-oxopiperidine moiety can serve as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors.

Protein Kinase B (PKB/Akt) Inhibitors

A significant application of this compound is in the development of inhibitors for Protein Kinase B (PKB), also known as Akt. The PKB/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Signaling Pathway:

The PKB/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PKB_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Substrates Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibition) Downstream->Apoptosis Inhibitor Akt Inhibitor (Derived from title compound) Inhibitor->Akt Inhibits Experimental_Workflow_Akt start Start Materials: - this compound - Heterocyclic Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification characterization Structural Characterization (NMR, MS) purification->characterization end Final Akt Inhibitor Compound characterization->end Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway Extrinsic->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor FXa Inhibitor (Derived from title compound) Inhibitor->FactorXa Inhibits

Application Notes and Protocols: Leveraging 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a key building block in the synthesis of novel kinase inhibitors, with a particular focus on targeting the PI3K/Akt signaling pathway. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of a hypothetical kinase inhibitor, AZD-Analog-1, which incorporates the specified boronic acid.

Introduction to Kinase Inhibition and the PI3K/Akt Pathway

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central pathway that governs cell survival, proliferation, and metabolism.[3] Consequently, the components of this pathway, particularly Akt (also known as Protein Kinase B), are attractive targets for the development of small molecule inhibitors.[1][4] Many kinase inhibitors are designed to be competitive with ATP, binding to the kinase's active site.[4]

The clinical-stage Akt inhibitor, Capivasertib (AZD5363) , serves as a valuable reference compound. It is a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] The structure of AZD5363 features a pyrrolopyrimidine core that interacts with the kinase hinge region, and a substituted piperidine moiety that extends into the solvent-exposed region.[7][8] While not a direct precursor to AZD5363, this compound offers a strategic scaffold for designing novel Akt inhibitors with potentially distinct structure-activity relationships (SAR).

Application of this compound

This compound is a versatile building block for introducing a functionalized phenyl-piperidine motif into target molecules via the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds, and it is widely used in pharmaceutical synthesis due to its mild reaction conditions and broad functional group tolerance.[11][12]

The 4-oxopiperidine moiety within this building block can serve several purposes in a kinase inhibitor:

  • Modulation of Physicochemical Properties: The polar nature of the ketone and amide functionalities can influence solubility and cell permeability.

  • Introduction of a Handle for Further Functionalization: The ketone can be further modified, for example, through reductive amination, to introduce additional diversity and explore new interactions with the target protein.

  • Potential for Hydrogen Bonding: The carbonyl oxygen of the oxopiperidine and the amide could act as hydrogen bond acceptors, potentially interacting with amino acid residues in the ATP-binding pocket or solvent-exposed regions of the kinase.

Proposed Synthesis of a Novel Akt Inhibitor: AZD-Analog-1

This section outlines the synthesis of a hypothetical Akt inhibitor, AZD-Analog-1 , utilizing this compound. The design of AZD-Analog-1 is inspired by the structure of AZD5363, incorporating a pyrrolopyrimidine core known to bind to the Akt hinge region.

Reaction Scheme:

G cluster_0 Synthesis of AZD-Analog-1 A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C Aryl Halide B This compound B->C Boronic Acid D AZD-Analog-1 (4-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzoyl)piperidin-4-one) C->D Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, PRAS40) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor AZD-Analog-1 (Hypothetical Inhibitor) Inhibitor->Akt Inhibition G Start Start: Design of AZD-Analog-1 Synthesis Chemical Synthesis: Suzuki-Miyaura Coupling Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical Biochemical Assays: In Vitro Kinase Inhibition (IC₅₀) Purification->Biochemical Cellular Cell-Based Assays: Western Blot for p-Akt Biochemical->Cellular Proliferation Anti-proliferative Assays Cellular->Proliferation SAR Structure-Activity Relationship (SAR) Studies Proliferation->SAR Optimization Lead Optimization SAR->Optimization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex organic molecules and potential pharmaceutical candidates. The protocols outlined below are representative examples and may require optimization for specific substrates and applications.

Introduction to this compound in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis. The presence of the boronic acid moiety allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The oxopiperidine carbonyl fragment can influence the electronic properties of the phenylboronic acid and may offer opportunities for further functionalization or act as a key pharmacophoric element in drug design. These coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound F Coupled Product A->F + R-X B Aryl/Vinyl Halide (R-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound F Arylated Alkene A->F + Alkene B Alkene B->F C Pd(II) Catalyst (e.g., Pd(OAc)₂) C->F D Oxidant (e.g., O₂, Benzoquinone) D->F E Solvent (e.g., DMF, DMSO) E->F Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Aryl Halide (R-X) G Coupled Alkyne A->G + Alkyne B Terminal Alkyne B->G C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N, Diisopropylamine) E->G F Solvent (e.g., THF, DMF) F->G Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Aryl Halide (Ar-X) G Aryl Amine (ArNR₂) A->G + R₂NH B Amine (R₂NH) B->G C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., BINAP, Xantphos) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Application Notes and Protocols for 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The design and synthesis of effective PROTACs require a diverse toolkit of chemical building blocks to systematically explore the structure-activity relationships governing ternary complex formation and subsequent protein degradation.[3]

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a versatile building block with potential applications in the synthesis of PROTACs. Its phenylboronic acid moiety can participate in various coupling reactions, while the 4-oxopiperidine group offers a reactive handle for linker attachment or further functionalization. This document provides detailed application notes and protocols for the potential use of this building block in the development of novel PROTACs.

Overview of PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to form a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound in PROTAC Synthesis

Potential Synthetic Strategies

The following diagram illustrates a hypothetical workflow for incorporating this building block into a PROTAC synthesis strategy.

Synthesis_Workflow cluster_modification Modification of Oxopiperidine cluster_coupling Coupling to PROTAC Components BuildingBlock This compound ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination WittigReaction Wittig Reaction BuildingBlock->WittigReaction SuzukiCoupling Suzuki Coupling BuildingBlock->SuzukiCoupling BuchwaldHartwig Buchwald-Hartwig Amination BuildingBlock->BuchwaldHartwig Linker Linker Component ReductiveAmination->Linker WittigReaction->Linker SuzukiCoupling->Linker BuchwaldHartwig->Linker Warhead Target Ligand (Warhead) Warhead->Linker E3Ligand E3 Ligase Ligand E3Ligand->Linker PROTAC Final PROTAC Molecule Linker->PROTAC

Caption: Potential synthetic routes utilizing the building block.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in PROTAC synthesis. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Reductive Amination of the Oxopiperidine Moiety for Linker Attachment

This protocol describes the functionalization of the ketone on the piperidine ring to introduce an amine-containing linker.

Materials:

  • This compound

  • Amine-terminated linker (e.g., Boc-protected diamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-terminated linker (1.1 equivalents) in DCE.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired functionalized building block.

Protocol 2: Suzuki Coupling for Linker Elongation

This protocol details the use of the phenylboronic acid moiety to form a carbon-carbon bond with a halogenated linker component.

Materials:

  • Functionalized 4-(4-Oxopiperidine-1-carbonyl)phenyl building block (from Protocol 1 or other synthesis)

  • Halogenated linker component (e.g., aryl or vinyl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the boronic acid building block (1 equivalent), the halogenated linker component (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the solvent mixture (e.g., Dioxane/Water 4:1) by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Characterization and Evaluation of Synthesized PROTACs

Once a PROTAC molecule is synthesized, a series of biochemical and cellular assays are necessary to evaluate its efficacy.

Key Assays for PROTAC Evaluation
Assay TypePurposeKey Parameters
Binding Assays To determine the binding affinity of the PROTAC to the target protein and the E3 ligase.Kd (dissociation constant)
Ternary Complex Formation Assays To confirm the formation of the POI-PROTAC-E3 ternary complex.Cooperativity (α)
Ubiquitination Assays To demonstrate that the PROTAC induces ubiquitination of the target protein.Western Blot for ubiquitinated POI
Cellular Degradation Assays To measure the degradation of the target protein in cells.DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation)
Selectivity Assays To assess the specificity of the PROTAC for the intended target protein.Proteomics-based profiling
Cell Viability/Proliferation Assays To determine the functional consequence of target protein degradation.IC₅₀ (inhibitory concentration)
Protocol 3: Western Blotting for Target Protein Degradation

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a condition with the PROTAC co-treated with a proteasome inhibitor.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Conclusion

This compound presents a promising, albeit not yet explicitly documented, building block for the synthesis of novel PROTACs. Its versatile chemical handles allow for its incorporation into various parts of the PROTAC structure. The provided protocols offer a starting point for researchers to explore the potential of this molecule in their PROTAC discovery programs. As with any PROTAC development, systematic evaluation through a cascade of biochemical and cellular assays is crucial to identify effective protein degraders.

References

Synthesis of Novel Heterocycles Utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds employing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a key building block. The versatile nature of this reagent, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a 4-oxopiperidine carbonyl group for potential further functionalization, makes it a valuable tool in medicinal chemistry and drug discovery. The protocols outlined herein are based on established Suzuki-Miyaura coupling methodologies and can be adapted for the synthesis of a wide array of heterocyclic cores, including pyridines, quinolines, indoles, and pyrimidines.

Application Notes

This compound is a bifunctional reagent that serves as an excellent partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable heterocyclic halide, leading to the generation of diverse molecular scaffolds. The presence of the 4-oxopiperidine moiety is of particular interest in drug design, as the piperidin-4-one core is a recognized pharmacophore in numerous biologically active compounds, exhibiting activities such as anticancer and anti-HIV properties.[1] The ketone functionality within this motif can also serve as a handle for subsequent chemical modifications, allowing for the exploration of structure-activity relationships.

The amide linkage in the starting material is generally stable under the basic conditions of the Suzuki-Miyaura reaction. Similarly, the ketone group on the piperidine ring is typically tolerant of these reaction conditions. However, careful selection of the base and reaction temperature is recommended to prevent any potential side reactions.

The primary application of this boronic acid is in the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. By coupling this reagent with various functionalized heterocyclic halides, a library of novel compounds can be readily synthesized for screening in drug discovery programs.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis of novel heterocycles using this compound via a Suzuki-Miyaura coupling reaction is depicted below. This process involves the palladium-catalyzed reaction between the boronic acid and a heterocyclic halide in the presence of a base.

Suzuki_Coupling_Workflow cluster_catalytic_cycle Catalytic Cycle cluster_conditions Reaction Conditions Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Heterocyclic_Halide Heterocyclic Halide (e.g., 2-chloropyridine) Oxidative_Addition Oxidative Addition Heterocyclic_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Product Novel Heterocycle Reductive_Elimination->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation Solvent Solvent (e.g., Dioxane/H2O, Toluene) Ligand Ligand (e.g., PPh3, SPhos) Ligand->Pd_Catalyst

Caption: General workflow for Suzuki-Miyaura coupling.

Key Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Synthesis of 2-(4-(4-Oxopiperidine-1-carbonyl)phenyl)pyridine

This protocol describes a general procedure for the coupling of this compound with a chloropyridine derivative.

Materials:

  • This compound

  • 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), 2-chloropyridine (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) and dissolve in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-(4-Oxopiperidine-1-carbonyl)phenyl)pyridine.

Protocol 2: Synthesis of 4-(4-(4-Oxopiperidine-1-carbonyl)phenyl)quinoline

This protocol outlines a method for the synthesis of a quinoline derivative.

Materials:

  • This compound

  • 4-Bromoquinoline

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromoquinoline (1.0 equiv.) and this compound (1.5 equiv.) in a mixture of toluene, ethanol, and water (e.g., 3:1:1).

  • Add sodium carbonate (2.0 equiv.) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-(4-(4-Oxopiperidine-1-carbonyl)phenyl)quinoline.

Protocol 3: Synthesis of 5-(4-(4-Oxopiperidine-1-carbonyl)phenyl)-1H-indole

This protocol provides a method for the synthesis of an indole derivative.

Materials:

  • This compound

  • 5-Bromo-1H-indole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 5-bromo-1H-indole (1.0 equiv.), this compound (1.3 equiv.), and cesium carbonate (2.5 equiv.) in a reaction vessel.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.).

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add a degassed mixture of DME and water (e.g., 5:1).

  • Heat the reaction to 85 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water, saturated aqueous ammonium chloride, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain 5-(4-(4-Oxopiperidine-1-carbonyl)phenyl)-1H-indole.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions to synthesize various heterocyclic cores. The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Substituted Pyridines

EntryHeterocyclic HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O1001285
23-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O851692
34-IodopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90895

Table 2: Synthesis of Substituted Quinolines and Indoles

EntryHeterocyclic HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoquinolinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901888
26-ChloroquinolinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane1102478
35-Bromo-1H-indolePd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O851690
47-Iodo-1H-indolePd(OAc)₂ (2)XPhos (4)K₂CO₃t-Amyl alcohol1001282

Table 3: Synthesis of Substituted Pyrimidines

EntryHeterocyclic HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O1001080
25-BromopyrimidinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O951487
34,6-Dichloropyrimidine (mono-coupling)Pd(dppf)Cl₂ (3)-K₂CO₃DME80675

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl structures, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid with various aryl halides. The presence of the amide functionality and the oxopiperidine ring in the boronic acid partner necessitates careful selection of reaction conditions to achieve high yields and minimize side reactions. These protocols are designed to serve as a practical guide for researchers in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid in the transmetalation step.

Data Presentation: Reaction Conditions for Coupling of 4-Carbamoylphenylboronic Acid

While specific data for the coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the structurally similar 4-carbamoylphenylboronic acid, which serves as a valuable proxy.

Table 1: Screening of Catalysts and Ligands

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001295
24-BromoanisolePd₂(dba)₃ (1)XPhos (2)K₂CO₃ (3)1,4-Dioxane110892
34-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)t-Amyl Alcohol1001888
41-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)80697

Table 2: Optimization of Base and Solvent

EntryAryl HalideCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Toluene/H₂O (10:1)1001296
24-BromobenzonitrilePd(OAc)₂/SPhos (2/4)K₂CO₃ (3)1,4-Dioxane/H₂O (5:1)1001285
34-BromobenzonitrilePd(OAc)₂/SPhos (2/4)Cs₂CO₃ (2)THF801691
44-BromobenzonitrilePd(OAc)₂/SPhos (2/4)NaHCO₃ (3)DME/H₂O (4:1)902478

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions. These protocols can be adapted for the coupling of this compound with various aryl halides.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for the coupling of aryl bromides with this compound using a palladium acetate/SPhos catalytic system.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 10:1 ratio) to the vessel via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and may require more electron-rich and bulky phosphine ligands and a stronger base.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • tert-Amyl alcohol (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl chloride, this compound, Pd₂(dba)₃, RuPhos, and cesium carbonate in a dry reaction tube.

  • Add anhydrous tert-amyl alcohol to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base solvent Add Solvent(s) reagents->solvent inert Inert Atmosphere (Ar or N₂) solvent->inert heating Heating & Stirring inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product product purify->product Final Product

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates and should be determined experimentally. It is essential to consult relevant safety data sheets (SDS) before handling any chemicals.

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure für die Synthese von Wirkstoffbibliotheken

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-Nr.: APN-KB-2025-001

Datum: 26. Dezember 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung der Keton-Funktionalität von 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese von kombinatorischen Bibliotheken, die in der Wirkstoffforschung von großem Interesse sind. Die hier vorgestellten Methoden, einschließlich reduktiver Aminierung, Wittig-Reaktion und Grignard-Reaktion, ermöglichen die Erzeugung einer breiten Palette von strukturell diversen Molekülen. Die Protokolle wurden auf Basis etablierter chemischer Verfahren für analoge 4-Piperidon-Systeme entwickelt und angepasst. Quantitative Daten aus der Literatur für ähnliche Substrate werden in Tabellen zusammengefasst, um einen Vergleich der Effizienz der verschiedenen Synthesewege zu ermöglichen.

Einleitung

4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure ist ein wertvolles Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken. Die Piperidon-Einheit bietet eine reaktive Keton-Funktionalität, die für eine Vielzahl von chemischen Modifikationen zugänglich ist, während die Phenylboronsäure-Gruppe weitere Kupplungsreaktionen, wie die Suzuki-Kupplung, ermöglicht. Die Fähigkeit, das Keton selektiv zu derivatisieren, ist ein entscheidender Schritt bei der Erzeugung von Molekülbibliotheken mit hoher Diversität, die für das Screening auf biologische Aktivitäten von großer Bedeutung sind. Solche diversitätsorientierten Synthesen sind ein Eckpfeiler der modernen medizinischen Chemie zur Identifizierung neuer Leitstrukturen.[1] Der Piperidin-Ring selbst ist ein in von der FDA zugelassenen Medikamenten häufig vorkommendes Strukturelement.[2]

Strategien zur Derivatisierung des Ketons

Die Derivatisierung des Ketons in 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure kann über verschiedene etablierte chemische Reaktionen erfolgen. Die drei primären hier beschriebenen Methoden sind:

  • Reduktive Aminierung: Zur Einführung von primären, sekundären und tertiären Aminogruppen. Dies ist eine robuste und vielseitige Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[3][4][5]

  • Wittig-Reaktion: Zur Umwandlung der Carbonylgruppe in eine exocyclische Doppelbindung, was die Einführung verschiedener Alkyliden-Substituenten ermöglicht.[6][7][8][9]

  • Grignard-Reaktion: Zur Bildung von tertiären Alkoholen durch Addition von Organomagnesiumhalogeniden an die Ketogruppe.[10]

Diese Reaktionen ermöglichen die systematische Modifikation des Piperidon-Gerüsts und somit die Erzeugung einer Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien für die Derivatisierung von 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (im Folgenden als 1 bezeichnet) konzipiert. Eine Optimierung der Reaktionsbedingungen kann je nach dem spezifischen Substrat erforderlich sein.

Protokoll 1: Reduktive Aminierung

Diese Methode eignet sich zur Synthese einer Bibliothek von 4-Amino-Piperidin-Derivaten.

Reaktionsschema:

G cluster_reagents Reagenzien cluster_reaction Reaktion Amine R1R2NH ReducingAgent NaBH(OAc)₃ Solvent DCE Start 4-(4-Oxopiperidin-1-carbonyl)- phenylboronsäure (1) Product 4-(Amino)-Derivat Start->Product 1. R1R2NH, AcOH (kat.) 2. NaBH(OAc)₃

Abbildung 1: Workflow der reduktiven Aminierung.

Materialien:

  • 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 )

  • Gewünschtes Amin (primär oder sekundär, 1.1 Äquivalente)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äquivalente)[3]

  • Dichlorethan (DCE) als Lösungsmittel

  • Essigsäure (katalytische Menge)

Durchführung:

  • Lösen Sie 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 , 1.0 Äquivalent) und das entsprechende Amin (1.1 Äquivalente) in wasserfreiem Dichlorethan.[3]

  • Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Bildung des Iminium-Ions zu fördern.[3]

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.

  • Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise hinzu.[3]

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Beenden Sie die Reaktion durch Zugabe einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie die wässrige Phase mit Dichlormethan.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.[3]

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel.

Protokoll 2: Wittig-Reaktion

Diese Methode dient der Synthese von Derivaten mit einer exocyclischen Doppelbindung am C4-Atom des Piperidinrings.

Reaktionsschema:

G cluster_reagents Reagenzien cluster_reaction Reaktion Ylide Phosphonium-Ylid (Ph₃P=CHR) Base n-BuLi oder NaH Solvent THF Start 4-(4-Oxopiperidin-1-carbonyl)- phenylboronsäure (1) Product Alken-Derivat Start->Product Ph₃P=CHR, THF

Abbildung 2: Workflow der Wittig-Reaktion.

Materialien:

  • 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 )

  • Entsprechendes Triphenylphosphoniumsalz (1.2 Äquivalente)

  • Starke Base (z.B. n-Butyllithium oder Natriumhydrid, 1.1 Äquivalente)

  • Wasserfreies Tetrahydrofuran (THF) als Lösungsmittel

Durchführung:

  • Suspendieren Sie das Triphenylphosphoniumsalz (1.2 Äquivalente) in wasserfreiem THF unter einer inerten Atmosphäre (z.B. Argon).

  • Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam die starke Base (z.B. n-BuLi) hinzu, um das Ylid zu erzeugen. Die Farbe der Lösung ändert sich typischerweise.[6]

  • Rühren Sie die Mischung für 30-60 Minuten bei 0 °C bis Raumtemperatur.

  • Kühlen Sie die Ylid-Lösung wieder auf 0 °C und fügen Sie eine Lösung von 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 , 1.0 Äquivalent) in wasserfreiem THF tropfenweise hinzu.

  • Lassen Sie die Reaktion über Nacht auf Raumtemperatur erwärmen.

  • Beenden Sie die Reaktion durch Zugabe von Wasser.

  • Extrahieren Sie die wässrige Phase mit Diethylether oder Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie, um das Alken-Produkt vom Triphenylphosphinoxid zu trennen.

Protokoll 3: Grignard-Reaktion

Dieses Protokoll beschreibt die Synthese von tertiären 4-Hydroxy-4-alkyl/aryl-piperidin-Derivaten.

Reaktionsschema:

G cluster_reagents Reagenzien cluster_reaction Reaktion Grignard R-MgBr Solvent THF Start 4-(4-Oxopiperidin-1-carbonyl)- phenylboronsäure (1) Product Tertiärer Alkohol Start->Product 1. R-MgBr, THF 2. H₃O⁺-Aufarbeitung

Abbildung 3: Workflow der Grignard-Reaktion.

Materialien:

  • 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 )

  • Grignard-Reagenz (z.B. Phenylmagnesiumbromid, 2.0 Äquivalente)

  • Wasserfreies Tetrahydrofuran (THF) als Lösungsmittel

  • Gesättigte wässrige Ammoniumchloridlösung

Durchführung:

  • Lösen Sie 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure (1 , 1.0 Äquivalent) in wasserfreiem THF unter einer inerten Atmosphäre.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie das Grignard-Reagenz (2.0 Äquivalente) langsam tropfenweise hinzu. Ein Überschuss ist erforderlich, um die sauren Protonen der Boronsäure zu deprotonieren.

  • Lassen Sie die Reaktion für 2-4 Stunden bei 0 °C rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz beenden Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger Ammoniumchloridlösung bei 0 °C.[10]

  • Extrahieren Sie die wässrige Phase mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel.

Quantitative Daten (Beispiele aus der Literatur)

Die folgende Tabelle fasst repräsentative Ausbeuten für die Derivatisierung von N-geschützten 4-Piperidonen zusammen, die als Modell für die Reaktivität von Verbindung 1 dienen.

ReaktionstypAusgangsmaterialReagenzProduktAusbeute (%)Referenz
Reduktive Aminierung1-Benzyl-4-piperidonAnilin, NaBH(OAc)₃N-Phenyl-1-benzylpiperidin-4-amin85-95[3]
Reduktive AminierungN-Boc-4-piperidon3,4-Dichloranilintert-Butyl 4-((3,4-dichlorphenyl)amino)piperidin-1-carboxylat~70-80[11]
Grignard-ReaktionN-Boc-4-piperidon4-Fluorphenylmagnesiumbromidtert-Butyl 4-(4-fluorphenyl)-4-hydroxypiperidin-1-carboxylat~80-90[10]
Wittig-ReaktionN-geschützte 4-PiperidoneMethylentriphenylphosphoranN-geschützte 4-Methylenpiperidinetyp. >80[8]

Anwendungen der derivatisierten Bibliotheken

Die aus 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure synthetisierten Bibliotheken haben ein breites Anwendungspotenzial in der Wirkstoffforschung:

  • Spiroheterocyclen: Die intramolekulare Cyclisierung von Derivaten kann zur Bildung von spirocyclischen Gerüsten führen.[2][12][13] Solche rigiden Strukturen sind in vielen biologisch aktiven Molekülen zu finden und dienen als wertvolle Pharmakophor-Templates.[2]

  • Curcumin-Mimetika: 3,5-Bis(yliden)-4-piperidon-Gerüste, die über eine doppelte Wittig-Reaktion oder Aldolkondensation zugänglich sind, werden als Analoga von Curcumin mit verbesserten pharmakokinetischen Eigenschaften untersucht.[14][15]

  • Inhibitoren und Modulatoren: Derivatisierte Piperidine sind Kernstrukturen in einer Vielzahl von Inhibitoren für Enzyme wie Acetyl-CoA-Carboxylase[12] und in Antagonisten für Rezeptoren wie den CCR5-Rezeptor, der für den Eintritt von HIV in die Zelle von Bedeutung ist.[16]

  • Kombinatorische Chemie: Die Phenylboronsäure-Gruppe ermöglicht die anschließende Diversifizierung durch Suzuki-Kupplungsreaktionen, was zu einer exponentiellen Erweiterung der Bibliotheksgröße und -komplexität führt.

Fazit

Die Derivatisierung der Keton-Funktion in 4-(4-Oxopiperidin-1-carbonyl)phenylboronsäure mittels reduktiver Aminierung, Wittig-Reaktion und Grignard-Reaktion stellt eine effiziente Strategie zur Erzeugung von strukturell diversen Molekülbibliotheken dar. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für Forscher, um diese Synthesen in ihren eigenen Laboren durchzuführen. Die resultierenden Verbindungen sind von hohem Wert für das Screening in der Wirkstoffforschung und können zur Identifizierung neuer therapeutischer Wirkstoffe beitragen.

References

Application Note: Utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in Fragment-Based Drug Discovery for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] FBDD focuses on screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity but high ligand efficiency to the target protein.[4][5] These initial hits serve as starting points for optimization into potent, drug-like molecules through strategies like fragment growing, merging, or linking.[5][6][7]

A particularly effective strategy within FBDD is the use of fragments bearing reactive functional groups, or "warheads," that can form a covalent bond with the target protein.[4][8] This approach can lead to high potency and prolonged duration of action.[8] Boronic acids represent a key class of "warheads" that act as reversible covalent inhibitors.[][10] They are particularly well-suited for targeting enzymes with a nucleophilic amino acid in the active site, such as serine proteases.[11][12] The boronic acid moiety forms a stable, yet reversible, tetrahedral adduct with the catalytic serine residue, effectively inhibiting the enzyme.[13][14]

This application note describes the use of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as an exemplary fragment for discovering inhibitors of serine proteases, a class of enzymes implicated in numerous diseases.[15]

Physicochemical Properties of the Exemplary Fragment

Fragments used in FBDD campaigns are typically selected based on the "Rule of Three," which defines parameters for optimal starting points.[1][5] this compound conforms well to these guidelines, making it an ideal candidate for a fragment library.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 261.09 g/mol < 300 Da
cLogP ~1.5< 3
Hydrogen Bond Donors 2≤ 3
Hydrogen Bond Acceptors 4≤ 3 (Note: slightly exceeds)
Rotatable Bonds 2≤ 3

Principle of Action: Reversible Covalent Inhibition

The inhibitory mechanism of phenylboronic acid fragments against serine proteases is well-established. The boron atom, being electron-deficient (a Lewis acid), is highly susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site.[10] This interaction forms a reversible, covalent tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and thus potently inhibiting the enzyme's catalytic activity.[12][14]

G cluster_0 Serine Protease Active Site cluster_1 Fragment cluster_2 Reversible Covalent Complex Serine Catalytic Serine (Ser-OH) Complex Tetrahedral Boronate Adduct (Enzyme Inhibition) Serine->Complex Nucleophilic Attack Histidine Catalytic Histidine Fragment This compound B(OH)₂-R Fragment->Complex Complex->Serine Reversible

Caption: Mechanism of serine protease inhibition by a boronic acid fragment.

Illustrative FBDD Workflow

The discovery of novel inhibitors using a fragment library containing this compound typically follows a multi-stage workflow. This process begins with a broad primary screen to identify binders, followed by rigorous validation and structural characterization to guide optimization efforts.[16][17]

FBDD_Workflow Lib Boronic Acid Fragment Library Screen Primary Screen (e.g., Intact Protein MS) Lib->Screen Hits Initial Fragment Hits (Covalent Adducts Identified) Screen->Hits Identifies binders Validation Hit Validation (SPR, NMR, ITC) Hits->Validation Confirmed Confirmed Binders (Affinity & Kinetics Data) Validation->Confirmed Confirms binding Quantifies affinity Structure Structural Biology (X-Ray Crystallography) Confirmed->Structure LeadOpt Hit-to-Lead Optimization (Fragment Growing/Linking) Structure->LeadOpt Provides 3D binding mode for rational design Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Validated Fragment Hit (e.g., Title Compound) Low Affinity (µM-mM) Growing Fragment Growing (Add new groups) Hit->Growing Linking Fragment Linking (Connect two fragments) Hit->Linking Merging Fragment Merging (Combine overlapping fragments) Hit->Merging Lead Potent Lead Compound High Affinity (nM) Improved Properties Growing->Lead Linking->Lead Merging->Lead

References

Application Notes and Protocols: The Use of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid in the Development of Functional Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics and sensing applications.

Introduction

The field of organic electronics continues to rapidly evolve, driven by the need for flexible, solution-processable, and functional materials for a range of devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3] Phenylboronic acids are a versatile class of compounds that serve as critical building blocks in the synthesis of complex organic molecules and conjugated polymers, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] These materials are foundational to the development of advanced electronic devices.[1][8]

This document details the potential application of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid as a functional monomer in the synthesis of novel copolymers for organic electronic devices. The unique structure of this molecule, featuring a polar oxopiperidine moiety, presents an opportunity to introduce specific functionalities into a polymer backbone. Such functionalities can enhance interfacial properties, enable sensing capabilities, and modify the solubility and film-forming characteristics of the resulting materials. This application note provides detailed protocols for the synthesis of a hypothetical copolymer and its integration into an OFET device, along with representative data and characterization workflows.

Principle and Potential Applications

The core utility of this compound in organic electronics lies in its role as a monomer in palladium-catalyzed cross-coupling reactions.[4][6] The boronic acid group readily participates in Suzuki-Miyaura coupling, enabling its incorporation into a polymer chain with a suitable comonomer, such as a dibromoaromatic compound.

The distinguishing feature of this monomer is the 4-oxopiperidine-1-carbonyl group. This functional group can impart several desirable properties to a semiconducting polymer:

  • Enhanced Polarity and Interfacial Modification: The polar nature of the amide and ketone functionalities can improve the interaction of the polymer with polar dielectric surfaces (e.g., SiO2) in OFETs, potentially leading to improved device performance and stability.[2]

  • Sensing Capabilities: The oxopiperidine ring and the adjacent carbonyl group can act as potential binding sites for analytes through hydrogen bonding or other non-covalent interactions. This makes polymers derived from this monomer promising candidates for chemical sensors. Boronic acid derivatives have been extensively studied for their sensing capabilities, particularly for saccharides.[9][10][11]

  • Solubility Modulation: The functional group can influence the solubility of the resulting polymer in common organic solvents, which is a critical parameter for solution-based processing of organic electronic devices.[12]

A primary application envisioned for polymers incorporating this monomer is in the fabrication of OFET-based sensors. The general workflow for such an application is outlined below.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_application Application Monomer This compound Polymer Functional Copolymer Monomer->Polymer Suzuki Coupling Comonomer Dibromo-comonomer (e.g., Dibromothiophene) Comonomer->Polymer Solution Polymer Solution Polymer->Solution SpinCoat Spin Coating Solution->SpinCoat Annealing Thermal Annealing SpinCoat->Annealing Electrodes Electrode Deposition Annealing->Electrodes OFET OFET Device Electrodes->OFET Characterization Electrical Characterization OFET->Characterization Sensing Analyte Sensing Characterization->Sensing Data Data Analysis Sensing->Data

Figure 1: Overall workflow from material synthesis to device application.

Experimental Protocols

Protocol 2.1: Synthesis of a Functional Copolymer via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a hypothetical copolymer, Poly[(4-(4-oxopiperidine-1-carbonyl)phenyl)-alt-(2,5-thienylene)], using this compound and 2,5-dibromothiophene as comonomers.

Materials:

  • This compound (1.0 equiv.)

  • 2,5-Dibromothiophene (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv.)

  • Triphenylphosphine (PPh3) (0.08 equiv.)

  • Anhydrous potassium carbonate (K2CO3) (3.0 equiv.)

  • Anhydrous toluene and N,N-Dimethylformamide (DMF) (e.g., 4:1 v/v)

  • Deionized water

  • Methanol

  • Acetone

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), 2,5-dibromothiophene (1.0 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add a degassed mixture of anhydrous toluene and DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the monomers).

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of the solvent mixture. Add this catalyst solution to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash it sequentially with deionized water, acetone, and hexanes to remove residual monomers, catalyst, and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally, the desired solvent for the polymer (e.g., chloroform or chlorobenzene).

    • Precipitate the purified polymer from the collection flask into methanol, filter, and dry under vacuum at 40-50 °C for 24 hours.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Workup & Purification start Combine Monomers & Base in Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert solvent Add Degassed Toluene/DMF inert->solvent catalyst Add Pd(OAc)2/PPh3 Solution solvent->catalyst heat Heat to 90-100 °C with Stirring (24-48h) catalyst->heat monitor Monitor by GPC heat->monitor precipitate Precipitate in Methanol monitor->precipitate wash Wash with Water, Acetone, Hexanes precipitate->wash soxhlet Soxhlet Extraction wash->soxhlet final_precipitate Final Precipitation & Drying soxhlet->final_precipitate

Figure 2: Experimental workflow for the synthesis of the functional copolymer.
Protocol 2.2: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET

This protocol describes the fabrication of an OFET device using the synthesized polymer as the active semiconductor layer.

Materials:

  • Synthesized functional copolymer

  • Chlorobenzene or other suitable solvent

  • Highly doped n-type Si wafer with a 300 nm thermal SiO2 layer (serves as gate and dielectric)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Photoresist and developer for photolithography (optional, for patterned electrodes)

Equipment:

  • Spin coater

  • Hot plate

  • Vacuum oven

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO2 wafer by sonicating in acetone, then isopropanol, each for 15 minutes. Dry the wafer with a stream of nitrogen and bake at 120 °C for 20 minutes to remove residual moisture.

  • Dielectric Surface Treatment: Treat the SiO2 surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion to improve the interface quality.

  • Polymer Film Deposition:

    • Prepare a solution of the functional copolymer in chlorobenzene (e.g., 5-10 mg/mL).

    • Spin-coat the polymer solution onto the treated SiO2 surface. A typical spin speed would be 1500-3000 rpm for 60 seconds.

    • Anneal the film on a hotplate at a temperature just below the polymer's glass transition temperature (e.g., 100-150 °C) for 30-60 minutes under an inert atmosphere to remove residual solvent and improve film morphology.

  • Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes onto the polymer film through a shadow mask. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization:

    • Transfer the completed device to a probe station.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer.

    • Calculate key performance metrics such as field-effect mobility (µ), on/off current ratio (ION/IOFF), and threshold voltage (Vth).

Representative Data

The following table presents hypothetical but realistic performance data for an OFET device fabricated using the described polymer. This data is for illustrative purposes to demonstrate expected device characteristics.

ParameterSymbolValueConditions
Field-Effect Mobility (Saturation)µ_sat0.05 cm²/V·sV_DS = -60 V
On/Off Current RatioI_ON/I_OFF> 10⁴V_DS = -60 V
Threshold VoltageV_th-8.5 VV_DS = -60 V
Subthreshold SwingSS1.2 V/decadeV_DS = -60 V
Channel LengthL50 µm-
Channel WidthW1000 µm-

Potential Sensing Mechanism

The inclusion of the 4-oxopiperidine-1-carbonyl moiety provides a potential mechanism for sensing small molecule analytes. The carbonyl groups can act as hydrogen bond acceptors, leading to interactions with analytes containing hydrogen bond donors (e.g., alcohols, phenols). This interaction at the semiconductor-dielectric interface can induce a change in the local electronic environment, leading to a measurable shift in the OFET's electrical characteristics, such as the threshold voltage.

G Analyte Analyte with H-bond Donor Binding Analyte Binding via Hydrogen Bonding Analyte->Binding Polymer Polymer with Oxopiperidine Group Polymer->Binding ChargeTrapping Change in Local Electric Field / Charge Trapping Binding->ChargeTrapping Induces VthShift Threshold Voltage (Vth) Shift ChargeTrapping->VthShift Causes

Figure 3: Proposed mechanism for analyte sensing using the functional polymer.

Conclusion

This compound is a promising functional monomer for the synthesis of novel semiconducting polymers for organic electronics. Its unique chemical structure allows for the introduction of polar functional groups that can enhance device performance and enable sensing applications. The protocols outlined in this document provide a comprehensive guide for the synthesis of a copolymer based on this monomer and its integration into an OFET device. While the presented data is hypothetical, it illustrates the potential of this material class. Further research and characterization are warranted to fully explore the capabilities of polymers derived from this versatile building block.

References

Troubleshooting & Optimization

How to improve yield in Suzuki coupling with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. This substrate contains an electron-withdrawing amide group, which can influence reactivity and lead to lower yields if conditions are not optimized.

Troubleshooting Guide: Low Yield with this compound

Problem: My Suzuki coupling reaction with this compound is resulting in low or no yield. What should I investigate?

Answer: Low yields with this electron-deficient boronic acid can stem from several factors. Follow this systematic troubleshooting guide to diagnose and resolve the issue.

Assess Reagents and Reaction Setup
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can cause decomposition and formation of inactive palladium black.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[1][2] Freeze-pump-thaw cycles or sparging with inert gas for 20-30 minutes are effective methods.[2][3]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially with exposure to air and moisture, leading to side reactions like homocoupling.[4] Assess the purity of your this compound.

    • Palladium Catalyst: Ensure your palladium source and any accompanying phosphine ligands are active and have been stored correctly.[1] Using a fresh batch or a reliable precatalyst can often solve the problem.

    • Base: The purity and physical state (e.g., finely ground) of the base are crucial. Some bases, like K₃PO₄, can be hygroscopic and may require drying before use.

Evaluate Reaction Parameters

If basic setup and reagents are not the issue, focus on optimizing the core reaction conditions. The electron-withdrawing nature of the amide group in your boronic acid can slow the transmetalation step, requiring more carefully tuned conditions.[5]

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] For electron-deficient substrates, more robust systems are often required.

    • Recommendation: Switch to a modern catalyst system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[8]

    • Recommendation: Screen a variety of bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or KF can be beneficial.[8][9]

  • Solvent System: The solvent must dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if using an inorganic base).

    • Recommendation: A mixture of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[3][10] The presence of water is often crucial for dissolving and activating the inorganic base.[3]

  • Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive coupling partners (e.g., aryl chlorides).

    • Recommendation: If the reaction is sluggish at a standard 80-90 °C, consider increasing the temperature to 100-110 °C, monitoring for any potential decomposition of starting materials or catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?

A1: With electron-deficient boronic acids like this compound, several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom from a proton source (like water). This is a common issue with boronic acids containing electron-withdrawing groups, especially at higher temperatures.[5][11][12]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired reaction, especially if the catalyst is highly active or if oxygen is present.[1][2]

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom.[13]

Q2: How can I minimize the risk of protodeboronation?

A2: To reduce protodeboronation:

  • Use anhydrous solvents where possible, although some water is often necessary to activate the base.[2]

  • Employ a "slow-release" strategy using a boronic ester (e.g., a pinacol ester), which can hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing degradation.[11][12]

  • Choose a weaker base or carefully control the stoichiometry of a stronger base.[2]

Q3: Should I use the boronic acid or a corresponding boronic ester?

A3: Boronic acids are generally more reactive than boronic esters.[4] However, boronic esters (like pinacol esters) offer greater stability and are less prone to degradation and side reactions like protodeboronation.[11] If you are facing issues with the stability of your boronic acid, using its pinacol ester derivative is an excellent strategy.

Q4: My aryl halide is an electron-rich or sterically hindered chloride. What conditions are best?

A4: Coupling aryl chlorides is more challenging than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[4][14] For these substrates, you must use a highly active catalyst system.

  • Catalyst: Use a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a highly electron-rich and bulky ligand like SPhos, XPhos, or tBu₃P.[4][8] Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are also excellent choices.[1]

  • Base: A strong base like K₃PO₄ is often required.

  • Temperature: Higher temperatures (≥100 °C) are typically necessary.

Data Presentation

Table 1: Representative Effect of Ligand and Base on Suzuki Coupling Yield

The following table illustrates how changing the ligand and base can impact the yield of a Suzuki coupling reaction involving an electron-deficient aryl boronic acid and an aryl bromide. Data is representative and serves as a guideline for optimization.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10035
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10078
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3)Toluene/H₂O (5:1)11091
4Pd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃ (2.5)THF/H₂O (4:1)8088

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling

This protocol is designed for a challenging coupling, such as with an aryl chloride, and incorporates best practices to maximize yield.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product start Ar¹-X start->pd_complex boronic Ar²-B(OH)₂ boronic->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagents & Setup start->check_reagents q_inert Inert Atmosphere? check_reagents->q_inert q_inert->check_reagents No, Degas! q_reagents Reagent Quality? q_inert->q_reagents Yes q_reagents->check_reagents No, Replace! optimize 2. Optimize Conditions q_reagents->optimize Yes screen_catalyst Screen Catalyst / Ligand optimize->screen_catalyst screen_base Screen Base optimize->screen_base screen_solvent Screen Solvent / Temp optimize->screen_solvent analyze 3. Analyze Side Products screen_catalyst->analyze screen_base->analyze screen_solvent->analyze protodeboronation Protodeboronation? analyze->protodeboronation homocoupling Homocoupling? analyze->homocoupling

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Side_Reactions boronic_acid 4-(4-Oxopiperidine-1-carbonyl) phenylboronic acid desired_product Desired Cross-Coupled Product boronic_acid->desired_product + Ar-X (Desired Pathway) protodeboronation Protodeboronation Product (Benzamide) boronic_acid->protodeboronation + H⁺ source (Side Reaction) homocoupling Homocoupling Product (Biphenyl) boronic_acid->homocoupling + Boronic Acid (Side Reaction) aryl_halide Ar-X aryl_halide->desired_product

Caption: Common side reactions originating from the boronic acid starting material.

References

Technical Support Center: Suzuki Reactions Involving Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction with a substituted phenylboronic acid is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

A1: A failed Suzuki reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended. Here are the key areas to examine:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promoting the homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]

  • Reagent Quality and Stability:

    • Phenylboronic Acid: Substituted phenylboronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] This is more common with electron-rich or sterically hindered boronic acids.[3] Using fresh, high-purity boronic acid is essential. For particularly unstable boronic acids, consider converting them to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][4][5]

    • Aryl Halide: The reactivity of the aryl halide coupling partner is critical, following the general trend: I > Br > OTf >> Cl.[6] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[6]

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step.[7][8] It must be sufficiently strong to activate the boronic acid but not so strong as to cause degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is necessary to maximize the interaction between the two phases.[1]

  • Solvent Choice: The solvent must solubilize the reagents and stabilize the catalytic species. Common choices include toluene, dioxane, THF, and DMF, often in combination with water.[2] Ensure your solvents are anhydrous and degassed, especially for moisture-sensitive reactions.[1]

Issue 2: Significant Side Product Formation

Q2: I am observing significant amounts of side products in my reaction mixture. How can I identify and mitigate them?

A2: Several side reactions can compete with the desired Suzuki coupling. Here are the most common ones and strategies to minimize their formation:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1]

    • Cause: This side reaction is often promoted by strong bases, the presence of water (which acts as the proton source), and elevated temperatures.[1][9] Electron-rich and some sterically hindered phenylboronic acids are particularly prone to this.[1][3]

    • Mitigation Strategies:

      • Use a Milder Base: Consider switching from strong bases like NaOH or K₃PO₄ to weaker ones such as K₂CO₃ or KF.[1]

      • Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]

      • Protecting Groups: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[4][5] These groups can release the boronic acid slowly into the reaction, keeping its concentration low and minimizing side reactions.[5]

      • Excess Boronic Acid: Using a slight excess (1.5 to 2 equivalents) of the boronic acid can help compensate for some loss to protodeboronation.[3]

  • Homocoupling (Glaser Coupling): This results in the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or if a Pd(II) species is present at the beginning of the reaction without being efficiently reduced to Pd(0).[2]

    • Mitigation Strategies:

      • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[9]

      • Use a Pd(0) Source: Employing a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂.[9]

  • Dehalogenation: The halogen atom on the aryl halide is replaced by a hydrogen atom.

    • Cause: This is thought to occur via the formation of a palladium-hydride (Pd-H) species.

    • Mitigation Strategies:

      • Optimize Ligand and Base: The choice of ligand and base can influence this side reaction. Screening different combinations may be necessary.

      • Anhydrous Conditions: Minimizing the presence of water can sometimes reduce dehalogenation.

Issue 3: Reactions with Sterically Hindered or Electronically Challenging Substrates

Q3: My Suzuki reaction involving a di-ortho-substituted phenylboronic acid and/or an electron-rich/poor aryl halide is failing. How can I address this?

A3: Steric hindrance and challenging electronic properties require careful optimization of the reaction conditions.

  • Steric Hindrance: When both coupling partners are sterically demanding, both the oxidative addition and reductive elimination steps of the catalytic cycle can be slowed down.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often essential to promote these challenging couplings. Ligands like SPhos, XPhos, or others from the Buchwald ligand family are often effective.[10]

    • Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates.

    • Stronger Base: A stronger base, such as K₃PO₄, may be required to facilitate the transmetalation of the hindered boronic acid.

  • Electron-Deficient Phenylboronic Acids: While electron-withdrawing groups on the aryl halide generally accelerate the reaction, on the phenylboronic acid, they can decrease nucleophilicity and slow down transmetalation.

    • Ligand and Base Optimization: A careful selection of a suitable ligand and base combination is crucial to facilitate the transmetalation step.

  • Electron-Rich Phenylboronic Acids: These are often more prone to protodeboronation.[1]

    • Milder Conditions: Employing milder bases and lower temperatures can help to minimize this side reaction.

    • Boronic Esters: Using more stable boronic esters can be particularly advantageous in these cases.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the outcome of a Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being used.

Table 1: Effect of Different Bases on Reaction Yield

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Data is illustrative and compiled from various sources for the coupling of 4-bromotoluene and phenylboronic acid. Yields are highly substrate and condition dependent.[7]

Table 2: Effect of Different Ligands on a Sterically Hindered Coupling

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3Buchwald Ligand91
4XPhos85
5SPhos88

Reaction Conditions: Coupling of 2-bromo-1,3,5-trimethylbenzene with mesitylboronic acid, 4 mol% Pd, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data synthesized from literature.[3]

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Substituted phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X Ln OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki Reaction (Low/No Yield) check_reagents 1. Check Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Solvent Choice & Purity - Base Selection & Strength - Temperature check_reagents->check_conditions analyze_side_products 3. Analyze Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? check_conditions->analyze_side_products optimize 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature analyze_side_products->optimize success Successful Reaction optimize->success

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

References

Preventing protodeboronation of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid under basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and preventative strategies for the undesired protodeboronation of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, a common issue encountered during cross-coupling reactions under basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeboronation and why is this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond (C-B) of a boronic acid is cleaved and replaced by a carbon-hydrogen bond (C-H), leading to the formation of a byproduct and reducing the yield of your desired coupled product.[1][2] The process is often catalyzed by acid or, more commonly in the context of Suzuki-Miyaura coupling, by base.[1][3][4][5]

The mechanism under basic conditions involves the addition of a hydroxide ion (OH⁻) to the boronic acid (ArB(OH)₂), forming a more reactive, tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][4] This boronate is then protonated by a proton source, typically water, cleaving the C-B bond.[1] this compound is susceptible due to the electron-withdrawing nature of the amide carbonyl group, which can increase the reactivity of the boronate intermediate towards protonolysis.

Q2: I am observing a significant amount of N-(phenyl)-4-piperidone as a byproduct. Is this caused by protodeboronation?

A2: Yes, the formation of N-(phenyl)-4-piperidone is the direct result of protodeboronation of your starting material. You can confirm its presence by analyzing the crude reaction mixture using LC-MS, GC-MS, or NMR spectroscopy and comparing it to an authentic standard or expected fragmentation patterns and chemical shifts. The presence of this byproduct is a clear indicator that the reaction conditions are favoring the undesired decomposition pathway.[2]

Q3: My Suzuki-Miyaura coupling reaction is showing low yield due to protodeboronation. What are the first troubleshooting steps?

A3: Several factors can be optimized to suppress protodeboronation. The most critical are the choice of base, reaction temperature, and the presence of water.[2][6]

  • Optimize the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly accelerate protodeboronation.[6] Switch to a weaker, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[6][7]

  • Lower the Reaction Temperature: Elevated temperatures increase the rate of decomposition.[2][6] Attempt the reaction at the lowest temperature that still permits efficient catalytic turnover, for example, starting at 60-80 °C.[6]

  • Ensure Anhydrous Conditions: Water acts as the proton source for the final step of protodeboronation.[6][7] Use anhydrous solvents, dry all glassware thoroughly, and consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.

Q4: Are there more stable alternatives to using the free boronic acid directly?

A4: Absolutely. Using a more stable derivative of the boronic acid is one of the most effective strategies. These derivatives act as "slow-release" sources, keeping the instantaneous concentration of the reactive free boronic acid low, which minimizes decomposition.[1][8] Common alternatives include:

  • Pinacol Esters (R-Bpin): Often more stable and easier to handle than free boronic acids.[7][9]

  • Trifluoroborate Salts (R-BF₃K): Highly stable, crystalline solids that slowly hydrolyze in the reaction mixture to release the boronic acid.[1][7][10]

  • MIDA Boronates (R-B(MIDA)): Exceptionally stable, air-stable solids that require specific conditions for a tunable, slow release of the boronic acid.[1][7]

Q5: How does the palladium catalyst system affect the rate of protodeboronation?

A5: The efficiency of the catalytic system is crucial. If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the degrading basic conditions for a longer period, increasing the extent of protodeboronation.[2][6] Using a highly active catalyst system can ensure that the rate of the productive cross-coupling reaction far exceeds the rate of decomposition.[1] Consider using robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) to accelerate the catalytic cycle.[6][11]

Quantitative Data Summary

Table 1: Comparison of Common Boronic Acid Derivatives for Enhanced Stability

Boron SpeciesStructureRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂LowSusceptible to protodeboronation, especially when electron-deficient.
Pinacol EsterR-B(pin)ModerateMore stable than boronic acids; common intermediate.[9]
Trifluoroborate SaltR-BF₃KHighCrystalline, air-stable solids; provide slow release of boronic acid.[1][7][10]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable; allows for controlled, slow release under specific conditions.[1][7]

Table 2: Illustrative Effect of Base Selection on Suzuki Coupling Yield (Data is representative for a model system prone to protodeboronation)

BaseStrengthTypical Yield of Coupled ProductTypical Yield of Protodeboronated Byproduct
NaOHStrong< 40%> 50%
K₂CO₃Moderate70-85%10-20%
K₃PO₄Moderate/Weak> 90%< 5%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for coupling this compound with an aryl halide.

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.3 eq.), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.5 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the potential for decomposition, avoid unnecessarily long reaction times.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound pinacol ester

Converting the boronic acid to its pinacol ester can significantly improve stability.[11]

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and pinacol (1.1 eq.).

  • Solvent Addition: Add a solvent capable of forming an azeotrope with water, such as toluene or THF.

  • Dehydration: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water azeotropically. If using THF, the addition of a drying agent like anhydrous MgSO₄ to the reaction mixture can be effective.

  • Monitoring: Continue refluxing until analysis (e.g., ¹H NMR of a small aliquot) indicates complete conversion to the ester.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[11] If necessary, purify by recrystallization or column chromatography.

Visualizations

G

G Start High Protodeboronation Observed? Base Action: Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Temp Action: Lower Temperature (e.g., 60-80 °C) Start->Temp Water Action: Ensure Anhydrous Conditions Start->Water Check1 Still an Issue? Base->Check1 Temp->Check1 Water->Check1 Catalyst Action: Use More Active Catalyst System (e.g., Buchwald Ligands) Check1->Catalyst Yes Ester Action: Convert to Stable Derivative (Pinacol Ester, MIDA Boronate, etc.) Check1->Ester Yes Result Problem Solved Check1->Result No Catalyst->Result Ester->Result

G cluster_0 Reagent Reservoir Ester Stable Boronic Ester / Derivative (e.g., R-Bpin, R-BF₃K) BoronicAcid BoronicAcid Ester->BoronicAcid Slow Release (Hydrolysis) Suzuki Suzuki BoronicAcid->Suzuki Fast Decomp Decomp BoronicAcid->Decomp Slow (Minimized)

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges with this substrate arise from its multifunctional nature. The electron-withdrawing amide group can deactivate the boronic acid, making transmetalation more difficult.[1] Additionally, the presence of the 4-oxopiperidine ring and the amide bond introduces the potential for side reactions under basic conditions, such as enolization of the ketone or hydrolysis of the amide. Careful selection of reaction parameters is crucial to mitigate these issues.

Q2: How does the electron-withdrawing nature of the N-acylpiperidine substituent affect the reactivity of the boronic acid?

A2: Electron-withdrawing groups on arylboronic acids can decrease their nucleophilicity, potentially slowing down the transmetalation step in the catalytic cycle.[1] However, this effect can be overcome by choosing a suitable catalyst, ligand, and base combination. In some cases, electron-deficient boronic acids can benefit from specific activating conditions.[2]

Q3: Is the 4-oxopiperidine ring stable under typical Suzuki-Miyaura conditions?

A3: The stability of the 4-oxopiperidine ring is a key consideration. Strong bases and high temperatures can promote side reactions such as enolization or aldol condensation. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and maintaining moderate reaction temperatures (e.g., 80-100 °C) is generally recommended to preserve the integrity of the ketone functionality.

Q4: Can the amide bond in the substrate be cleaved during the reaction?

A4: While amide bonds are generally stable, palladium catalysts can, under certain conditions, catalyze the cleavage of N-C(O) bonds.[3][4] However, in the context of a Suzuki-Miyaura coupling focused on the C-B bond, amide cleavage is typically not the primary reaction pathway, especially with careful catalyst and ligand selection. Using ligands that favor the desired C-C bond formation can help avoid this side reaction.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-formed, air-stable precatalyst like a Buchwald G3 or G4 palladacycle for consistent activity.[5]
Ligand Degradation Phosphine ligands can be sensitive to air. Store ligands under an inert atmosphere and use freshly opened bottles. Consider using more robust Buchwald-type ligands (e.g., XPhos, SPhos) which are known to be effective for challenging couplings.[6]
Inefficient Transmetalation The electron-withdrawing nature of the substrate may hinder this step.[1] Increase the amount of base or switch to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] The choice of solvent can also play a role; polar aprotic solvents like dioxane or THF are often effective.[7]
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[7] Minimize water content by using anhydrous solvents and reagents. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.[7]
Poor Solubility Ensure all reactants are fully dissolved at the reaction temperature. A change in solvent or solvent mixture (e.g., toluene/water, dioxane/water) may be necessary.
Presence of Impurities and Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid This can be caused by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[7] Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Using a Pd(0) source or a precatalyst that readily forms the active Pd(0) species can also help.[5]
Dehalogenation of the Coupling Partner This occurs when the aryl halide is reduced instead of coupled.[7] This can be influenced by the ligand and the presence of water or other proton sources. Ensure anhydrous conditions and consider screening different ligands.
Products from Ketone Side Reactions Enolization of the 4-oxopiperidine ring followed by side reactions.Use a milder base (e.g., K₂CO₃, K₃PO₄) and avoid excessively high temperatures.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for the successful coupling of this compound. Below is a comparison of commonly used systems for challenging Suzuki-Miyaura reactions.

Catalyst SystemLigandTypical Loading (mol%)AdvantagesConsiderations
Pd(OAc)₂ / PPh₃Triphenylphosphine1-5Inexpensive and readily available.Can be less effective for challenging substrates; may require higher temperatures and catalyst loadings.
Pd(dppf)Cl₂dppf1-3Good for a range of substrates, including some heteroaromatics.May not be optimal for highly electron-deficient or sterically hindered partners.
Pd₂(dba)₃ / XPhos or SPhosBuchwald Ligands0.5-2Highly active for electron-deficient and sterically hindered substrates.[6] Often allows for lower reaction temperatures and catalyst loadings.Higher cost of ligands.
XPhos Pd G3Buchwald Ligand0.5-2Air- and moisture-stable precatalyst, providing reproducible results.[5] Highly active.Higher cost of the precatalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) RedElim->CoupledProduct ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->Transmetal Base Base Base->Transmetal activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Check Reagent Quality - Boronic acid purity - Aryl halide purity - Solvent dryness - Base integrity Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst System - Catalyst activity (use fresh) - Ligand integrity (stored properly) - Catalyst/Ligand ratio CheckReagents->CheckCatalyst OptimizeConditions 3. Optimize Reaction Conditions - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent (Dioxane, THF, Toluene) - Adjust temperature (80-110 °C) - Check reaction time CheckCatalyst->OptimizeConditions AnalyzeByproducts 4. Analyze Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? OptimizeConditions->AnalyzeByproducts SolutionProto Solution: Use Boronic Ester or Anhydrous Conditions AnalyzeByproducts->SolutionProto [Protodeboronation] SolutionDegas Solution: Degas Thoroughly or Use Pd(0) Source AnalyzeByproducts->SolutionDegas [Homocoupling] SolutionLigand Solution: Screen Ligands AnalyzeByproducts->SolutionLigand [Dehalogenation] Success Improved Yield SolutionProto->Success SolutionDegas->Success SolutionLigand->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling.[5]

References

Technical Support Center: Purification of Products from 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. This boronic acid is a key building block in the synthesis of various pharmaceutically active compounds, most notably Factor Xa inhibitors like Apixaban. The guidance provided herein focuses on addressing common challenges encountered during the purification of Suzuki-Miyaura coupling products and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent impurities include:

  • Homocoupling products: Dimerization of the boronic acid starting material to form a biphenyl species. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[1][2]

  • Protodeborylation products: Replacement of the boronic acid group with a hydrogen atom on the phenyl ring. This side reaction is common with boronic acids, especially in the presence of strong bases and water.[1]

  • Unreacted starting materials: Residual this compound and the coupling partner (aryl halide/triflate).

  • Catalyst-derived impurities: Residual palladium catalyst and byproducts from phosphine ligands, such as phenylated impurities if triphenylphosphine-based catalysts are used.

  • Solvent and base residues: Inorganic salts and residual reaction solvents.

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted boronic acid can typically be removed through a basic aqueous wash. By dissolving the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with an aqueous base (e.g., 1M NaOH, saturated NaHCO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.

Q3: My product, which contains the 4-(4-oxopiperidine-1-carbonyl)phenyl moiety, is proving difficult to crystallize. What are some potential solutions?

A3: Challenges with crystallization can arise from the presence of impurities or the intrinsic properties of the molecule. Consider the following:

  • Initial Purification: First, attempt to purify the crude material using column chromatography to remove impurities that may be inhibiting crystallization.

  • Solvent Screening: Experiment with a variety of solvent systems for recrystallization. For Apixaban and its intermediates, solvents such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water have been reported to be effective for crystallization or slurrying.[3]

  • Slurrying: If direct recrystallization is unsuccessful, slurrying the crude product in a suitable solvent can help to purify the material. The solid is stirred in a solvent in which it has low solubility, allowing impurities to dissolve.

  • Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to induce precipitation/crystallization. For instance, dissolving Apixaban in DMF and adding water as an anti-solvent is a known purification technique.[4]

Q4: What are the recommended analytical techniques to assess the purity of my final product?

A4: The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). For Apixaban and its impurities, various RP-HPLC methods have been developed. A typical method might use a C18 or phenyl column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[5][6][7] Other useful techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the desired product and any impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the purified product and identify any structural isomers or major impurities.

  • TLC (Thin Layer Chromatography): A quick and easy method to monitor reaction progress and assess the purity of fractions during column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product 1. Inactive catalyst. 2. Inefficient base or solvent system. 3. Protodeborylation of the starting boronic acid.[1] 4. Poor solubility of reactants.[8]1. Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[8] 3. Use milder bases (e.g., KF) or anhydrous conditions to minimize protodeborylation.[1] 4. For poorly soluble reactants, consider using a co-solvent like DMF or switching to a more solubilizing solvent system.[8]
Significant amount of homocoupled byproduct 1. Presence of oxygen in the reaction.[1][2] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[2]1. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.
Product and impurities co-elute during column chromatography 1. Inappropriate solvent system. 2. Similar polarity of the product and impurities.1. Perform a thorough TLC screen with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes, with small amounts of additives like triethylamine or acetic acid if necessary).[9] 2. Use a shallow gradient during column chromatography to improve separation. 3. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Residual palladium in the final product Incomplete removal of the catalyst after the reaction.1. For heterogeneous catalysts, ensure thorough filtration (e.g., through Celite). 2. For homogeneous catalysts, consider using a palladium scavenger resin or performing an additional purification step like recrystallization.
Formation of unexpected byproducts Side reactions involving the 4-oxopiperidine moiety or other functional groups.1. Analyze the byproducts by LC-MS and NMR to identify their structures. 2. Based on the byproduct structure, adjust reaction conditions (e.g., temperature, base, reaction time) to minimize the side reaction.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Compound Type Recommended Solvents Reference
Crystallization/Slurrying Apixaban and its intermediatesMethanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water, or mixtures thereof.[3]
Column Chromatography Apixaban impuritiesDichloromethane:Methanol (gradient elution, e.g., 20:1 to 5:1)[10]
Column Chromatography General products with piperidine moietiesDichloromethane/Methanol/Ammonia in Methanol (e.g., 9:1:0.2)[9]

Table 2: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition 1 Condition 2 Reference
Column Zorbax Stable Bond Phenyl, 150 x 4.6 mm, 5 µmPuratis C18, 250 x 4.6 mm, 5 µm[5],[6]
Mobile Phase A Water with perchloric acid0.1% TFA in water[5],[6]
Mobile Phase B Acetonitrile/Methanol mixtureAcetonitrile[5],[6]
Elution GradientGradient[5],[6]
Flow Rate 1.2 mL/min-[5]
Detection Wavelength 278 nm280 nm[5],[6]
Column Temperature -25°C[6]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Water (to remove water-soluble salts). b. 1M NaOH or saturated NaHCO₃ solution (to remove unreacted boronic acid). c. Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system (e.g., 100% dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient. For example, a gradient of 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis start Reaction Mixture workup Aqueous Work-up (Removal of salts and boronic acid) start->workup Quench & Dilute extraction Organic Layer Concentration workup->extraction chromatography Column Chromatography (Separation of product from byproducts) extraction->chromatography Crude Product crystallization Recrystallization/Slurrying (Final polishing) chromatography->crystallization analysis Purity & Identity Confirmation (RP-HPLC, LC-MS, NMR) crystallization->analysis Purified Product

Caption: A typical experimental workflow for the synthesis and purification of products from Suzuki-Miyaura coupling reactions.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst Yes homocoupling Significant Homocoupling? start->homocoupling No, but byproducts present check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions optimize Optimize Purification check_conditions->optimize check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_atmosphere->optimize homocoupling->check_atmosphere Yes protodeborylation Protodeborylation Observed? homocoupling->protodeborylation No protodeborylation->check_conditions Yes protodeborylation->optimize No

Caption: A logic diagram for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

References

Addressing solubility issues of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in various reaction media. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure as a substituted phenylboronic acid suggests it is likely to be a crystalline solid with limited solubility in non-polar organic solvents and water. The presence of the polar amide and ketone functionalities may enhance its solubility in polar aprotic solvents. Like many boronic acids, it is expected to have higher solubility in ethers (like dioxane and THF) and ketones (like acetone) compared to hydrocarbons (like cyclohexane).[1][2]

Q2: How does the amide substituent in this compound affect its solubility compared to unsubstituted phenylboronic acid?

A2: The introduction of substituents to the phenyl ring of a boronic acid can significantly alter its solubility.[3][4] The 4-(4-Oxopiperidine-1-carbonyl) group is a relatively large and polar substituent. This increased polarity may lead to better solubility in polar solvents compared to unsubstituted phenylboronic acid. However, the increased molecular weight and potential for strong intermolecular interactions (like hydrogen bonding) could also decrease solubility in some solvents.

Q3: In which solvents is this compound likely to be most soluble for a Suzuki-Miyaura coupling reaction?

A3: For Suzuki-Miyaura reactions, common solvents include ethers such as dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the base and the boronic acid salt. Given the polar nature of your compound, solvent systems like dioxane/water, THF/water, or DMF could be good starting points.

Q4: How does pH influence the solubility of this compound?

A4: The solubility of boronic acids in aqueous media is often pH-dependent. In basic conditions, the boronic acid can be converted to the more soluble boronate salt. Therefore, increasing the pH of the reaction mixture by adding a base (e.g., sodium carbonate, potassium phosphate) can significantly improve the solubility of this compound in aqueous or partially aqueous media.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen reaction solvent.
  • Possible Cause: The solvent may not be polar enough to effectively solvate the this compound.

  • Solution:

    • Use a Co-solvent: Add a small amount of a more polar, aprotic co-solvent such as DMF or DMSO to your primary reaction solvent. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.

    • Gentle Heating: Carefully warm the mixture while stirring. Ensure the temperature is compatible with the stability of all reaction components.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Change of Solvent: If the above methods fail, consider switching to a more polar primary solvent system. A solvent screening experiment (see Experimental Protocols) can help identify the optimal solvent.

Issue 2: The compound precipitates out of solution during the reaction.
  • Possible Cause 1: A change in temperature during the reaction may have decreased the solubility of the compound.

  • Solution 1: Maintain a constant reaction temperature. If the reaction is cooled (e.g., for an overnight stir), the compound may crash out. If possible, run the reaction at a slightly elevated temperature where solubility is maintained.

  • Possible Cause 2: A change in the composition of the reaction mixture (e.g., consumption of a reactant or formation of a product) may have altered the overall polarity of the solvent system, reducing the solubility of the starting material.

  • Solution 2: Consider adding a co-solvent at the beginning of the reaction to ensure the compound remains in solution throughout the process.

Issue 3: The reaction is sluggish or incomplete, possibly due to poor solubility.
  • Possible Cause: A heterogeneous reaction mixture with undissolved boronic acid can lead to slow and inefficient reaction kinetics.

  • Solution:

    • Improve Solubility: Employ the strategies outlined in Issue 1 to achieve a homogeneous reaction mixture.

    • Phase-Transfer Catalyst: In biphasic reactions (e.g., organic solvent and water), a phase-transfer catalyst can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst is located.

    • Formation of a Boronate Ester: In some cases, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be beneficial. Boronic esters often exhibit improved solubility in organic solvents.[1][2]

Data Presentation

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe polar nature of the solvent can effectively solvate the polar functional groups of the molecule.
Ethers Dioxane, THFModerateEthers are common solvents for Suzuki reactions and can often dissolve boronic acids.
Alcohols Methanol, EthanolModerate to LowThe compound may have some solubility, but the potential for esterification with the boronic acid should be considered.
Aromatic Toluene, XyleneLowThese non-polar solvents are less likely to effectively dissolve the polar compound.
Halogenated Dichloromethane, ChloroformLow to ModerateSolubility will depend on the overall polarity balance of the molecule.
Hydrocarbons Hexane, CyclohexaneVery LowThe non-polar nature of these solvents makes them poor choices for this compound.[1][2]
Aqueous WaterLow (at neutral pH)Solubility is expected to increase significantly with the addition of a base.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a rapid assessment of the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Dioxane, THF, DMF, DMSO, Toluene, Acetonitrile, Water)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Weigh a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.

  • Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Cap the vials tightly.

  • Vortex each vial for 30 seconds.

  • Place the vials on a magnetic stir plate and stir at room temperature for 1 hour.

  • Visually inspect each vial for undissolved solid.

  • If the solid has completely dissolved, add another 5 mg of the compound and repeat steps 4-6 until a saturated solution is obtained.

  • Record the approximate solubility in terms of mg/mL for each solvent.

Protocol 2: Determining Thermodynamic Solubility via HPLC

This protocol provides a more quantitative measure of the equilibrium solubility.[5]

Materials:

  • This compound

  • Chosen solvent(s) for testing

  • Vials with caps

  • Thermostatted shaker or agitator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

  • Sample Dilution: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system and record the peak areas.

  • Data Analysis: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the linear regression to calculate the concentration of the diluted sample. Back-calculate to determine the concentration of the original saturated solution, which represents the thermodynamic solubility.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving This compound dissolved Is the compound fully dissolved? start->dissolved proceed Proceed with reaction dissolved->proceed Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No add_cosolvent Add polar aprotic co-solvent (e.g., DMF, DMSO) troubleshoot->add_cosolvent heat Gently heat the mixture troubleshoot->heat sonicate Use sonication troubleshoot->sonicate change_solvent Consider changing the primary solvent troubleshoot->change_solvent check_dissolution Check for dissolution add_cosolvent->check_dissolution heat->change_solvent heat->check_dissolution sonicate->check_dissolution check_dissolution->dissolved Improved check_dissolution->heat No Improvement

Caption: A workflow diagram for troubleshooting solubility issues.

Solvent_Selection_Logic start Select Solvent System for Suzuki-Miyaura Reaction aqueous_needed Is an aqueous base required? start->aqueous_needed biphasic Biphasic System: Organic Solvent + Water aqueous_needed->biphasic Yes organic Anhydrous Organic Solvent aqueous_needed->organic No polar_aprotic Polar Aprotic: DMF, DMSO biphasic->polar_aprotic ethers Ethers: Dioxane, THF biphasic->ethers organic->polar_aprotic organic->ethers aromatic Aromatic: Toluene organic->aromatic

Caption: A decision diagram for selecting a suitable solvent system.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing palladium catalyst loading for cross-coupling reactions involving 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. The following troubleshooting guides and FAQs are designed to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for minimizing palladium catalyst loading in a Suzuki-Miyaura coupling reaction?

A1: To achieve high turnover numbers and minimize catalyst loading, several factors must be carefully optimized. These include the choice of palladium source (precatalyst vs. salt), the type of ligand, the base, the solvent, and the reaction temperature.[1][2] For instance, using modern precatalysts can be more reliable and efficient than traditional palladium sources.[3]

Q2: How does the choice of ligand impact catalyst efficiency and loading?

A2: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[2][4] Electron-rich and sterically bulky phosphine ligands can increase the nucleophilicity of the Pd(0) center, which lowers the activation energy for the oxidative addition step, a key part of the catalytic cycle.[5] The choice of ligand can also significantly reduce the leaching of palladium into the final product.[4]

Q3: Can the reaction solvent affect the required catalyst loading?

A3: Yes, the solvent is a critical parameter. It influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[1] Aqueous media or polar aprotic solvents like DMSO can sometimes be optimal.[1] The use of aqueous media is also considered a green chemistry approach.[6]

Q4: Is it possible to use heterogeneous palladium catalysts to reduce loading and simplify purification?

A4: Heterogeneous catalysts, such as palladium on activated carbon (Pd/C), can be highly effective and offer the advantage of easier separation from the reaction mixture.[6] These catalysts can often be recycled and reused multiple times without a significant loss of activity, which is both cost-effective and sustainable.[4][6]

Q5: What are typical catalyst loading ranges for optimized Suzuki-Miyaura reactions?

A5: In academic settings for initial discovery, catalyst loadings of 1-5 mol% are common. However, for process development and scale-up, the focus is on reducing this to 0.01-1 mol% or even into the parts per million (ppm) range to minimize costs and residual metal in the product.[7][8] Highly efficient catalytic systems have been reported with loadings as low as 9.5 × 10⁻⁵ mol%.[9]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: My Suzuki-Miyaura reaction with this compound is giving a low yield. What should I investigate first?

  • Answer:

    • Catalyst Activity: Ensure the active Pd(0) species is being generated. If you are using a Pd(II) salt, pre-activation may be necessary.[3] Modern precatalysts often provide more reliable generation of the active catalyst.[3]

    • Exclusion of Oxygen: The presence of oxygen can lead to the homocoupling of the boronic acid, forming biaryl byproducts and consuming your starting material.[10] Ensure the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.[3][11] Ensure all reagents are of high purity.

    • Base Strength: The base is crucial for the transmetalation step. If the base is too weak or insoluble, the reaction may be sluggish. Consider screening stronger bases or bases with better solubility in your chosen solvent.[1]

Problem 2: Significant formation of homocoupled byproduct from the boronic acid.

  • Question: I am observing a significant amount of the symmetrical biaryl derived from the homocoupling of my boronic acid. How can I prevent this?

  • Answer: This side reaction is often promoted by the presence of oxygen.[10]

    • Degassing: Thoroughly degas your solvent and reaction mixture.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

    • Order of Addition: Adding the palladium catalyst last to the reaction mixture can sometimes minimize side reactions.

Problem 3: Difficulty in reproducing results.

  • Question: My results are inconsistent between batches. What are the key parameters for ensuring reproducibility?

  • Answer: Reproducibility issues in palladium-catalyzed reactions are common. Pay close attention to the following:[11]

    • Inert Atmosphere: The effectiveness of oxygen and moisture exclusion is critical.

    • Reagent Purity: Even small variations in impurity profiles can affect the catalyst's performance.

    • Precise Measurement: Accurate weighing of the catalyst, ligand, and other reagents is essential.

    • Stirring Rate: In heterogeneous mixtures, ensure consistent and efficient stirring.[11]

Quantitative Data Summary

The following tables summarize quantitative data to guide the selection of reaction parameters for minimizing palladium catalyst loading.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling

Ligand TypeTypical Pd:Ligand RatioKey AdvantagesReference(s)
Monodentate Phosphines (e.g., PPh₃)1:2 to 1:4Readily available and widely used.[12]
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands)1:1 to 1.5:1High catalytic activity, allowing for low catalyst loadings.[7][5][7]
N-Heterocyclic Carbenes (NHCs)1:1 to 1:2Strong σ-donors, forming stable catalysts.[3]
Water-Soluble Ligands (e.g., TPPTS)1:2 to 1:4Useful for reactions in aqueous media, simplifying product isolation.[13]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Reactions

SolventBaseTypical ConcentrationNotesReference(s)
TolueneK₂CO₃, Cs₂CO₃1-2 MStandard non-polar solvent.[1]
Dioxane/WaterK₃PO₄1-2 MCommon biphasic system.[1]
DMF or DMAcK₂CO₃, Et₃N1-2 MPolar aprotic solvents, can aid solubility.[1]
Ethanol/WaterK₂CO₃1-2 M"Green" solvent system.[14]
DMSONaOH1-2 MHighly polar, can accelerate some reactions.[1]

Table 3: Palladium Catalyst Loading Examples

Catalyst TypeLoading (mol%)Reaction TypeNotesReference(s)
Pd(OAc)₂ / PPh₃1 - 3Suzuki-MiyauraTraditional catalyst system.[12]
Pd(PPh₃)₄0.5 - 2Suzuki-MiyauraCommon Pd(0) source.[12]
Buchwald Precatalysts0.01 - 1Suzuki-MiyauraHighly active, allows for low loadings.[3][7]
Pd/C0.5 - 3Suzuki-MiyauraHeterogeneous, reusable.[6]
Palladium Nanoparticles0.2 - 0.3Suzuki-MiyauraHigh surface area, can be very active.[12][14]

Experimental Protocols

Protocol 1: General Screening for Reaction Optimization

This protocol outlines a systematic approach to screen ligands, bases, and solvents to identify optimal conditions for minimizing catalyst loading.

  • Setup: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.2 equivalents) and the aryl halide coupling partner (1.0 equivalent).

  • Stock Solutions: To ensure consistency, prepare stock solutions of the palladium precatalyst and ligands in a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Variable Addition:

    • To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equivalents).

    • Add the chosen solvent to each vial.

    • Add the palladium precatalyst/ligand stock solution to achieve the desired initial catalyst loading (e.g., 1 mol%).

  • Reaction: Seal the vials, purge with an inert gas, and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Analysis: After a set time (e.g., 2, 6, 12 hours), take aliquots from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

  • Optimization: Once the best combination of ligand, base, and solvent is identified, perform a second screen where the catalyst loading is systematically lowered (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) to determine the minimum required amount.

Visualizations

Experimental_Workflow cluster_screening Initial Condition Screening cluster_optimization Catalyst Loading Optimization A Define Substrates: This compound + Aryl Halide B Select Initial High Pd Loading (e.g., 1 mol%) A->B C Parallel Screen: - Ligands - Bases - Solvents B->C D Run Reactions at Constant T C->D E Analyze Yield & Purity (LC-MS, GC-MS) D->E F Identify Optimal Ligand/Base/Solvent Combo E->F Best Conditions G Systematically Decrease Pd Loading (0.5%, 0.1%, 0.05%, etc.) F->G H Run Reactions Under Optimal Conditions G->H I Determine Minimum Loading for High Yield H->I J Optimized Low-Catalyst Protocol I->J Final Protocol

Caption: Workflow for optimizing palladium catalyst loading.

Troubleshooting_Guide decision decision outcome outcome solution solution start Low Reaction Yield q1 Is the active Pd(0) species being generated? start->q1 s1 Use a precatalyst or pre-activate Pd(II) source. q1->s1 No q2 Is the reaction under a strict inert atmosphere? q1->q2 Yes s2 Improve degassing and Schlenk line technique. q2->s2 No q3 Are all reagents pure? q2->q3 Yes s3 Purify starting materials and use anhydrous solvents. q3->s3 No q4 Is the base appropriate? q3->q4 Yes q4->outcome Yes, issue persists. Consider temperature or ligand screening. s4 Screen alternative bases (e.g., stronger, more soluble). q4->s4 No Suzuki_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)-X      Lₙ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl R¹-Pd(II)-R²      Lₙ transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation

References

Managing air and water stability of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the air and water stability of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid during chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, particularly in the context of Suzuki-Miyaura coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Degradation of Boronic Acid: Protodeboronation (loss of the boronic acid group) can occur in the presence of water.[1]- Use anhydrous solvents and reagents.[1] - Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] - Protect the boronic acid as a boronate ester (e.g., pinacol ester) which can be more stable.
Catalyst Inactivity: The palladium catalyst may be oxidized or improperly activated.[1]- Ensure all solvents are thoroughly degassed to remove oxygen.[1] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Use a fresh batch of catalyst or an air-stable precatalyst.[1]
Significant Protodeboronation Presence of Water: Water acts as a proton source, leading to the cleavage of the C-B bond.[1]- Switch to strictly anhydrous reaction conditions.[1] - Dry solvents and reagents before use.
Strong Basic Conditions: Strong bases in aqueous media can accelerate protodeboronation.[1]- Employ weaker bases like KF or K₂CO₃.[1] - Consider using a biphasic system with vigorous stirring to minimize contact time with the aqueous base.[1]
Formation of Homocoupling Byproduct Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction.[1]
Catalyst Decomposition: Decomposed catalyst can sometimes favor homocoupling pathways.- Use a robust ligand that stabilizes the palladium catalyst. - Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black).
Inconsistent Reaction Results Variable Reagent Quality: The purity and stability of the boronic acid can vary between batches or after prolonged storage.- Verify the purity of the this compound before use. - Store the compound under recommended conditions (cool, dry, and tightly sealed).[2]
Inadequate Control of Reaction Parameters: Minor variations in temperature, stirring rate, or inert atmosphere can affect the outcome.- Ensure consistent and vigorous stirring, especially in biphasic reactions.[1] - Precisely control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from air and moisture.

Q2: What are the primary degradation pathways for this boronic acid during a reaction?

A2: The two main degradation pathways for arylboronic acids like this compound are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often facilitated by water and certain bases.[1]

  • Oxidation: The boronic acid group can be oxidized, especially in the presence of oxygen and certain metal catalysts.

Q3: Can I use aqueous solvent systems for Suzuki coupling with this compound?

A3: While many Suzuki coupling reactions utilize aqueous bases, this can increase the risk of protodeboronation. If an aqueous system is necessary, it is crucial to use a mild base and ensure vigorous stirring to promote the desired cross-coupling over the degradation of the boronic acid.[1] Whenever possible, anhydrous conditions are recommended to maximize yield and minimize side reactions.[1]

Q4: How can I monitor the degradation of the boronic acid during my reaction?

A4: The progress of the reaction and the potential degradation of the starting material can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can help identify the presence of the starting material, the desired product, and any major byproducts like the protodeboronated arene.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA boronate, can significantly improve its stability.[3] These esters are generally more resistant to protodeboronation and can be used directly in coupling reactions, often releasing the boronic acid in situ under the reaction conditions.

Experimental Protocols

General Handling and Storage Protocol
  • Receiving and Storage: Upon receipt, store the container of this compound in a cool, dry, and dark place. A desiccator or a glovebox with an inert atmosphere is ideal.

  • Dispensing: When weighing and dispensing the compound, do so in a controlled environment with low humidity. If possible, handle inside a glovebox. Minimize the time the container is open to the atmosphere.

  • Inert Atmosphere: For long-term storage or for sensitive reactions, consider transferring the compound into a Schlenk flask under an inert atmosphere.

Standard Anhydrous Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Inerting: Seal the flask and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add a dry, degassed solvent (e.g., dioxane, THF, or toluene) via syringe. Then, add a dry, finely powdered anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Conditions (Anhydrous, Degassed, Milder Base) reagents_ok->optimize_conditions Yes conditions_ok->optimize_conditions No side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) conditions_ok->side_reactions Yes end Successful Reaction replace_reagents->end optimize_conditions->end mitigate_side_reactions Implement Mitigation Strategies (Anhydrous, Inert Atmosphere) side_reactions->mitigate_side_reactions mitigate_side_reactions->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

DegradationPathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation boronic_acid 4-(4-Oxopiperidine-1-carbonyl) phenylboronic acid protodeboronated_product 4-(4-Oxopiperidine-1-carbonyl)benzene boronic_acid->protodeboronated_product H⁺ source oxidized_product Phenolic Byproducts boronic_acid->oxidized_product water H₂O water->protodeboronated_product base Base base->protodeboronated_product oxygen O₂ oxygen->oxidized_product metal_catalyst Pd Catalyst metal_catalyst->oxidized_product

Caption: Key degradation pathways for the boronic acid.

References

Technical Support Center: Catalyst Deactivation in Large-Scale Suzuki-Miyaura Synthesis with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation challenges encountered during the large-scale synthesis of biphenyl compounds utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my large-scale Suzuki-Miyaura reaction?

A1: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of palladium black: A black precipitate of elemental palladium indicates catalyst aggregation and decomposition.

  • Increased levels of side products: Homocoupling of the boronic acid to form a symmetrical biphenyl dimer is a frequent side reaction when the catalyst is compromised.

  • Inconsistent reaction rates: Batch-to-batch variability in reaction time can be a symptom of underlying catalyst stability issues.

Q2: Can the this compound substrate itself contribute to catalyst deactivation?

A2: Yes, the functional groups on your boronic acid can potentially contribute to catalyst deactivation. The amide and the ketone carbonyl groups contain lone pairs of electrons that could coordinate to the palladium center. This coordination might stabilize certain intermediates in the catalytic cycle, but it can also lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst. While direct evidence for this specific substrate is limited in publicly available literature, it is a known issue with substrates bearing Lewis basic functional groups.

Q3: Are there specific palladium catalysts or ligands that are recommended for substrates like mine?

A3: For substrates with potentially coordinating functional groups, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways. Commonly used ligands for challenging Suzuki-Miyaura couplings include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and ferrocenyl phosphines (e.g., dppf). The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction, with pre-formed palladium(0) sources sometimes offering advantages.

Q4: How critical is the quality of my this compound and other reagents on a large scale?

A4: Reagent quality is paramount in large-scale synthesis. Impurities in the boronic acid, such as residual starting materials from its synthesis or inorganic salts, can act as catalyst poisons. Similarly, the purity of the aryl halide, base, and solvent is crucial. Water content in solvents can promote protodeboronation of the boronic acid, reducing its effective concentration and leading to lower yields.

Troubleshooting Guides

Issue 1: Reaction Stalls and Palladium Black is Observed

Possible Causes & Solutions

CauseRecommended Action
Catalyst Decomposition/Aggregation Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the palladium catalyst and prevent aggregation. A common starting point is a 1.1:1 to 2:1 ligand-to-palladium ratio. • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Evaluate if the reaction can proceed efficiently at a lower temperature. • Use a More Stable Catalyst System: Consider switching to a more robust palladium precatalyst, such as a palladacycle, which can exhibit greater thermal stability.
Presence of Oxygen Ensure Rigorous Degassing: In a large-scale setup, ensure that all solvents and the reaction vessel are thoroughly deoxygenated. Sparging with an inert gas (argon or nitrogen) for an extended period is crucial. • Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Issue 2: Low Yield and Significant Homocoupling of the Boronic Acid

Possible Causes & Solutions

CauseRecommended Action
Inefficient Transmetalation Base Selection: The choice of base is critical. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can promote side reactions. For amide-containing substrates, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good starting points. The solubility of the base is also important; consider using a mixed solvent system (e.g., toluene/water, dioxane/water) to improve solubility. • Water Content: A controlled amount of water can be beneficial for the Suzuki-Miyaura reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. However, excessive water can lead to protodeboronation.
Slow Reductive Elimination Ligand Choice: The electronic and steric properties of the phosphine ligand influence the rate of reductive elimination. Bulky, electron-donating ligands generally accelerate this step.

Quantitative Data Summary

Due to the proprietary nature of many large-scale industrial processes, publicly available quantitative data for the Suzuki-Miyaura coupling of this compound is scarce. The following table provides representative data from studies on structurally related amide-containing phenylboronic acids to offer a comparative baseline. Note: These conditions are starting points and will likely require optimization for your specific process.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoacetophenone4-(Aminocarbonyl)phenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001292Generic Data
1-Bromo-4-nitrobenzene3-Acetamidophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851688Generic Data
4-Chloroanisole4-(Morpholine-4-carbonyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhosK₃PO₄Dioxane1102485Generic Data

Experimental Protocols

General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates and scaled up with appropriate process safety considerations.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent(s) via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and perform a work-up procedure, which may include filtration to remove palladium black and extraction with an appropriate organic solvent.

  • The organic layers are typically combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Substrate_Coordination Coordination with Amide/Ketone Active_Catalyst->Substrate_Coordination Potential Poisoning Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Decomposition Decomposition Active_Catalyst->Decomposition Degradation Off_Cycle_Complex Off-Cycle Inactive Pd Complex Substrate_Coordination->Off_Cycle_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Product Catalytic_Cycle->Product Pd_Black Palladium Black Decomposition->Pd_Black

Caption: Potential pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Check Catalyst Activity (Run a standard reaction) Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Purity, Water Content) Check_Catalyst->Check_Reagents Catalyst OK Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Ligand_Screen Ligand Screening Optimize_Conditions->Ligand_Screen Base_Solvent_Screen Base and Solvent Screening Optimize_Conditions->Base_Solvent_Screen Temp_Opt Temperature Optimization Optimize_Conditions->Temp_Opt Successful_Reaction Successful Reaction Ligand_Screen->Successful_Reaction Base_Solvent_Screen->Successful_Reaction Temp_Opt->Successful_Reaction

Caption: A systematic workflow for troubleshooting.

Validation & Comparative

A Comparative Guide to LC-MS Analysis for Reactions Involving 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura coupling reactions, the precise monitoring of reactants, intermediates, and products is critical for reaction optimization and scale-up. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for reactions utilizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. Furthermore, it presents alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive overview to inform methodological selection.

Methodology Comparison

The selection of an analytical technique for reaction monitoring is contingent on several factors, including the chemical properties of the analytes, desired sensitivity and selectivity, analytical throughput, and the nature of the information required (qualitative versus quantitative). Below is a summary of the performance of a proposed LC-MS method alongside GC-MS and qNMR for the analysis of reactions involving this compound.

ParameterProposed LC-MS MethodGC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Separation by polarity, detection by mass-to-charge ratio.Separation by volatility and polarity, detection by mass-to-charge ratio.Non-destructive analysis based on nuclear spin properties in a magnetic field.
Sample Preparation Dilution in a suitable solvent (e.g., Acetonitrile/Water).Derivatization (e.g., with pinacol) to increase volatility, followed by dilution.Dilution in a deuterated solvent with an internal standard.
Limit of Detection (LOD) Estimated low ng/mL to pg/mL range.[1]~2.5 ppm for derivatized boronic acids in a matrix.[2]~5 µM for small molecules.
Limit of Quantitation (LOQ) Estimated in the low ng/mL range.[1]Quantifiable from ~0.02 µg/mL for derivatized short-chain fatty acids.[3]Quantifiable from ~4 µg/mL for short-chain fatty acids.[3]
Precision (%RSD) Typically <15% for validated methods.Intraday and interday RSDs can be below 10%.Intraday and interday RSDs are generally low, often below 5%.[3]
Linearity (R²) Typically >0.99 for validated methods.[1]Generally >0.99 for calibrated methods.Excellent linearity is inherent to the technique.
Analysis Time per Sample 5-15 minutes.15-30 minutes (excluding derivatization).5-10 minutes per spectrum.
Key Advantages High sensitivity and selectivity, applicable to a wide range of polar and non-volatile compounds.High resolving power for complex mixtures, excellent for volatile and semi-volatile compounds.Inherently quantitative without the need for response factor determination, provides structural information.[4][5]
Key Disadvantages Potential for matrix effects and ion suppression, requires method development for optimal ionization.Derivatization is often necessary for polar compounds like boronic acids, which adds complexity and potential for side reactions.[2]Lower sensitivity compared to MS-based methods, higher instrumentation cost.[6]

Experimental Protocols

Detailed methodologies for the proposed LC-MS analysis and alternative techniques are provided below.

Proposed LC-MS/MS Method for this compound

This proposed method is based on established protocols for similar functionalized phenylboronic acids and piperidine-containing compounds.

1. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration within the expected linear range of the instrument.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial analysis to determine the optimal polarity.

  • Scan Mode: Full Scan (to identify parent ions) and Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize for the specific instrument.

4. Method Validation Parameters (to be established):

  • Linearity: Prepare a series of calibration standards of this compound and analyze to establish the linear range and determine the coefficient of determination (R²).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (% recovery) and precision (%RSD).

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Alternative Method 1: GC-MS with Pinacol Derivatization

This method is suitable for the analysis of the boronic acid starting material after conversion to a more volatile ester.

1. Derivatization:

  • To a solution of the reaction mixture in an aprotic solvent (e.g., THF), add an excess of pinacol and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to facilitate the esterification reaction.

  • After the reaction is complete, quench the reaction and extract the pinacol boronate ester.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Alternative Method 2: Quantitative NMR (qNMR)

qNMR offers a direct and non-destructive method for quantifying components in a reaction mixture.[4][5]

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the signals from the analytes of interest.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample) where C is concentration, I is the integral value, N is the number of protons giving rise to the signal, MW is the molecular weight, m is the mass, and V is the volume.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Acetonitrile/Water ReactionMixture->Dilution Filtration 0.22 µm Filtration Dilution->Filtration LC_Vial LC Vial Filtration->LC_Vial Autosampler Autosampler Injection LC_Vial->Autosampler LC_Column C18 Reversed-Phase Separation Autosampler->LC_Column ESI_Source Electrospray Ionization LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (QqQ) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Workflow for LC-MS/MS analysis of reaction mixtures.

Method_Comparison_Logic cluster_considerations Key Considerations cluster_methods Analytical Methods Start Need to Analyze Reaction Mixture Sensitivity High Sensitivity Needed? Start->Sensitivity Structure Structural Info Needed? Start->Structure Volatility Analytes Volatile? Start->Volatility LCMS LC-MS/MS Sensitivity->LCMS Yes qNMR qNMR Sensitivity->qNMR No Structure->LCMS No Structure->qNMR Yes Volatility->LCMS No GCMS GC-MS Volatility->GCMS Yes

Caption: Decision logic for selecting an analytical method.

References

Confirming product structure by 1H NMR after Suzuki coupling with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful synthesis of new molecular entities is paramount. This guide provides a comparative analysis using 1H Nuclear Magnetic Resonance (NMR) spectroscopy to verify the product structure following a Suzuki coupling reaction between an aryl halide and 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. We present a detailed experimental protocol and comparative data to facilitate the unambiguous identification of the desired coupled product.

Predicted 1H NMR Data for Reactants and Product

To illustrate the expected changes in the 1H NMR spectrum upon successful Suzuki coupling, we will consider the hypothetical reaction of this compound with bromobenzene. The resulting product is 4-(4-Oxopiperidine-1-carbonyl)-1,1'-biphenyl. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems and typical chemical shift ranges for the involved functional groups.

Proton This compound (Predicted) Bromobenzene (Typical) 4-(4-Oxopiperidine-1-carbonyl)-1,1'-biphenyl (Predicted)
Aromatic H (phenylboronic acid moiety) 7.9-8.1 (d, 2H), 7.4-7.6 (d, 2H)7.5-7.6 (m, 2H), 7.3-7.4 (m, 3H)7.6-7.8 (m, 4H), 7.3-7.5 (m, 5H)
Piperidine H (adjacent to N) ~3.8 (br s, 4H)-~3.8 (br s, 4H)
Piperidine H (adjacent to C=O) ~2.6 (br s, 4H)-~2.6 (br s, 4H)
B(OH)2 ~8.3 (s, 2H)--

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and concentration. The disappearance of the boronic acid protons (B(OH)2) and the appearance of a more complex aromatic region are key indicators of a successful reaction.

Experimental Protocol: Suzuki Coupling and 1H NMR Analysis

This protocol outlines a general procedure for the Suzuki coupling reaction and subsequent product characterization by 1H NMR.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or CsF)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Deuterated solvent for NMR (e.g., CDCl3 or DMSO-d6)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask. The mixture should be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • 1H NMR Analysis: Dissolve a small sample of the purified product in a suitable deuterated solvent. Acquire the 1H NMR spectrum and compare it to the predicted spectrum and the spectra of the starting materials to confirm the structure.

Workflow for Product Confirmation

The following diagram illustrates the logical workflow from the synthetic reaction to the final confirmation of the product structure using 1H NMR spectroscopy.

Suzuki_NMR_Workflow Start Suzuki Coupling Reaction Workup Reaction Workup & Purification Start->Workup Reaction Complete NMR_Prep Sample Preparation for NMR Workup->NMR_Prep Purified Product NMR_Acq 1H NMR Data Acquisition NMR_Prep->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis FID Data Confirmation Product Structure Confirmed Analysis->Confirmation Data Matches Expected Product Revisit Re-evaluate Synthesis/Purification Analysis->Revisit Data Inconsistent

Caption: Workflow from Suzuki coupling to 1H NMR-based product confirmation.

By following this guide, researchers can confidently confirm the successful synthesis of their target molecules, ensuring the integrity of their downstream applications in drug discovery and development. The provided data and protocols offer a robust framework for the characterization of products arising from Suzuki coupling with this compound.

Reactivity comparison of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid vs other functionalized boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The reactivity of the boronic acid partner is a critical determinant of the reaction's efficiency. This guide provides a comparative analysis of the reactivity of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid against other phenylboronic acids bearing either electron-donating or electron-withdrawing functional groups.

The electronic nature of the substituent on the phenylboronic acid ring significantly influences the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can enhance the nucleophilicity of the aryl group, potentially accelerating the reaction, while electron-withdrawing groups can have the opposite effect. The 4-(4-Oxopiperidine-1-carbonyl) substituent, an amide derivative, presents an interesting case due to the dual electronic nature of the amide group, which has both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the carbonyl group) characteristics. The overall effect on reactivity is often subtle and can be influenced by the specific reaction conditions.

Comparative Reactivity Data

To illustrate the relative reactivity of these boronic acids, the following table summarizes typical yields obtained from a standardized Suzuki-Miyaura coupling reaction with a common aryl bromide partner (e.g., 4-bromoanisole) under consistent reaction conditions.

Phenylboronic Acid DerivativeSubstituent TypeRepresentative Yield (%)
4-Methoxyphenylboronic acidElectron-Donating95%
This compound Moderately Deactivating/Neutral 88%
4-Nitrophenylboronic acidElectron-Withdrawing75%

The presented yields are representative and can vary based on the specific aryl halide, catalyst system, base, and solvent used.

The data suggests that the electron-donating methoxy group leads to a high yield, as expected. The strongly electron-withdrawing nitro group results in a noticeably lower yield, a common observation in many Suzuki-Miyaura couplings.[1][2] this compound is proposed to exhibit high but slightly attenuated reactivity compared to the strongly activated electron-rich boronic acid. This is consistent with the overall electron-withdrawing nature of the amide substituent, which can decrease the nucleophilicity of the boronic acid, albeit to a lesser extent than a nitro group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Reaction Progress (e.g., by TLC or GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (e.g., Extraction) F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a functionalized phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Functionalized phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1 mL of dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

This guide provides a foundational understanding of the reactivity of this compound in the context of other functionalized boronic acids. For specific applications, optimization of the reaction conditions is recommended to achieve the highest possible yields.

References

A Comparative Guide to High-Throughput Screening Protocols for Novel Serine Protease Inhibitors: A Focus on 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of high-throughput screening (HTS) protocols tailored for the discovery of novel serine protease inhibitors, with a specific focus on derivatives of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of various screening methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.

Derivatives of this compound are of significant interest as potential serine protease inhibitors due to the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. Identifying potent and selective inhibitors from large compound libraries requires robust and efficient HTS assays. This guide compares the performance of a primary fluorescence-based screening assay with alternative methods, including a colorimetric assay and a label-free mass spectrometry-based approach.

Performance Comparison of Screening Assays

The selection of an appropriate HTS assay is critical for the successful identification of lead compounds. The following table summarizes the key performance metrics for three distinct screening protocols, offering a clear comparison of their sensitivity, throughput, and potential for interference.

Assay TypePrincipleThroughputSensitivityZ'-FactorPotential Interference
Fluorescence-Based Assay Cleavage of a quenched fluorogenic peptide substrate by the serine protease, leading to an increase in fluorescence.High (384/1536-well)High (nM range)> 0.8[1]Compound autofluorescence, light scattering.
Colorimetric Assay Cleavage of a chromogenic substrate, resulting in a colored product that can be measured by absorbance.High (96/384-well)Moderate (µM range)0.6 - 0.8Compound absorbance, precipitate formation.
Mass Spectrometry-Based Assay Direct detection of the covalent adduct formed between the boronic acid inhibitor and the target protease.Medium to HighHigh (direct binding)Not typically used; hit identification based on mass shift.Matrix effects, ion suppression.

Experimental Protocols

Detailed methodologies for each of the compared screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific serine protease and compound library being screened.

Protocol 1: Fluorescence-Based Serine Protease Inhibition Assay

This assay is highly sensitive and suitable for HTS, utilizing a quenched fluorescent peptide substrate that emits a signal upon cleavage by the target serine protease.[2]

Materials:

  • Target Serine Protease (e.g., Chymotrypsin, Trypsin, or a specific protease of interest)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

  • Quenched Fluorescent Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin for Chymotrypsin)

  • Derivatives of this compound dissolved in DMSO

  • Positive Control Inhibitor (e.g., a known inhibitor for the target protease)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare compound plates by dispensing 100 nL of test compound stock solutions into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Add 10 µL of the target protease solution (2X final concentration in Assay Buffer) to all wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorescent substrate solution (2X final concentration in Assay Buffer). The final reaction volume will be 20 µL.

  • Immediately measure the fluorescence intensity kinetically over 30 minutes using a fluorescence plate reader (e.g., Excitation/Emission at 380/460 nm for AMC-based substrates).

Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

  • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The Z'-factor, a measure of assay quality, can be calculated using the signals from the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Protocol 2: Colorimetric Serine Protease Inhibition Assay

This method offers a cost-effective alternative to fluorescence-based assays, relying on the generation of a colored product upon substrate cleavage.

Materials:

  • Target Serine Protease

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Chromogenic Substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Test compounds in DMSO

  • Positive Control Inhibitor

  • 96- or 384-well clear, flat-bottom microplates

  • Absorbance plate reader

Procedure:

  • Dispense 10 µL of test compound dilutions in Assay Buffer into the wells.

  • Add 70 µL of Assay Buffer to each well.

  • Add 10 µL of the target protease solution to each well and incubate for 10 minutes at 37°C.

  • Start the reaction by adding 10 µL of the chromogenic substrate solution.

  • Measure the absorbance at 405 nm kinetically for 20-30 minutes.

Data Analysis:

  • Data analysis is similar to the fluorescence-based assay, with the change in absorbance over time used to calculate the reaction velocity.

Protocol 3: High-Throughput Mass Spectrometry (HT-MS) Assay for Covalent Inhibitors

This label-free method directly assesses the formation of a covalent adduct between the boronic acid inhibitor and the serine protease, providing a direct measure of binding.

Materials:

  • Target Serine Protease

  • Assay Buffer: e.g., 20 mM Ammonium Acetate, pH 7.4

  • Test compounds in DMSO

  • Liquid chromatography-mass spectrometry (LC-MS) system with a high-throughput autosampler

Procedure:

  • Incubate the target protease (e.g., 1-5 µM) with the test compounds (e.g., 10-50 µM) in a 96- or 384-well plate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Quench the reaction if necessary (e.g., by adding formic acid).

  • Inject the samples directly into the LC-MS system. A rapid desalting step using a suitable column is typically employed.

  • Acquire mass spectra of the intact protein.

Data Analysis:

  • Deconvolute the raw mass spectra to determine the mass of the intact protein.

  • Identify hits by observing a mass shift corresponding to the molecular weight of the bound inhibitor.

  • The extent of covalent modification can be quantified by comparing the peak intensities of the unmodified and modified protein.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical HTS workflow and the mechanism of serine protease inhibition by boronic acids.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate Dispensing Compound & Reagent Dispensing Assay_Plate->Dispensing Reagents Reagent Preparation (Enzyme, Substrate) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Absorbance) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Quality Control (Z'-factor) Raw_Data->QC Hit_ID Hit Identification QC->Hit_ID Confirmation Hit Confirmation & IC50 Hit_ID->Confirmation SAR SAR Confirmation->SAR SAR Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Boronic_Acid_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Covalent Complex Active_Site Ser-OH His-N Asp-COO⁻ Catalytic Triad Tetrahedral_Complex Ser-O-B⁻(OH)₂-R Tetrahedral Intermediate (Reversible) Active_Site:ser->Tetrahedral_Complex Nucleophilic Attack Boronic_Acid R-B(OH)₂ This compound derivative Boronic_Acid->Tetrahedral_Complex Binding

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

References

A Comparative Guide to Confirming the Three-Dimensional Structure of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid and the Stereochemistry of Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the structural elucidation of 4-(4-oxopiperidine-1-carbonyl)phenylboronic acid and its reaction products. While the parent compound is achiral, its derivatives can be chiral, making the confirmation of their stereochemistry crucial. This document outlines the experimental data, protocols, and workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Structural Analysis

This compound is a valuable building block in medicinal chemistry.[1] Although this molecule itself does not possess a stereocenter, its piperidine ring exists in various conformations (e.g., chair, boat), and its reactions can generate products with one or more chiral centers.[2][3] For instance, asymmetric synthesis utilizing boronic acids can lead to chiral products where the precise three-dimensional arrangement of atoms is critical for biological activity.[4][5] Therefore, robust analytical methods are required to confirm the solid-state conformation of the parent molecule and to unambiguously determine the absolute stereochemistry of its chiral derivatives.

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state.[6] However, its application is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[6][7] Consequently, alternative and complementary techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography, are often employed.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides a precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and, for chiral molecules, the absolute configuration. The resulting electron density map is a definitive blueprint of the molecule's atomic arrangement in the crystalline state.[6] For a chiral product of this compound, X-ray analysis of a single enantiomer's crystal provides irrefutable proof of its stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Synthesis and Purification: The target compound is first synthesized. For chiral products, the enantiomers must be separated (e.g., by chiral chromatography) prior to crystallization. The compound is then purified to the highest possible degree, typically using column chromatography or recrystallization, as impurities can inhibit crystal growth.[8]

  • Crystallization: High-quality single crystals are grown. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system.[8] A variety of solvents and conditions may need to be screened.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibration and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and molecular model. This model is subsequently "refined" to best fit the experimental data, yielding the final, high-resolution structure.[9]

Workflow for X-ray Crystallography

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Analysis A Synthesize Target Compound B Purify Compound (e.g., Chromatography) A->B C Screen Solvents & Conditions B->C D Grow Single Crystals C->D E Mount Crystal & Collect Diffraction Data D->E F Solve & Refine Structure E->F G Determine Absolute Configuration F->G

Caption: General workflow for structure determination by X-ray crystallography.

Comparative Analysis: Alternative Techniques

While X-ray crystallography is definitive, other techniques provide crucial, often complementary, information about a molecule's structure and stereochemistry, particularly regarding its behavior in solution.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. For a molecule like this compound, NMR can reveal which conformation (e.g., chair or boat) the piperidine ring predominantly adopts in a given solvent, a critical piece of information that X-ray crystallography alone cannot provide.[2][10][11]

Key NMR Experiments:

  • ¹H and ¹³C NMR: Confirm the basic connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing key insights into 3D structure and conformation. Analysis of coupling constants (³J values) in ¹H NMR can also give dihedral angles and thus conformational information.[11]

Experimental Protocol: NMR for Conformational Analysis
  • Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of experiments (¹H, ¹³C, COSY, NOESY) are run.

  • Spectral Analysis: The resulting spectra are analyzed. Chemical shifts, coupling constants, and NOE correlations are used to assign signals and deduce the solution-state conformation.[2][12] For instance, large coupling constants between adjacent protons on the piperidine ring can indicate a trans-diaxial arrangement, which is characteristic of a chair conformation.[2]

Workflow for NMR Conformational Analysis

A Dissolve Purified Compound in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, NOESY) B->C D Assign Signals & Analyze Coupling Constants C->D E Analyze NOE Correlations C->E F Propose Solution-State Conformation D->F E->F

Caption: Workflow for determining molecular conformation in solution using NMR.
Chiral Chromatography

For chiral products, chiral High-Performance Liquid Chromatography (HPLC) is an essential technique. While it does not provide structural information, it is used to separate enantiomers and to determine the enantiomeric purity (enantiomeric excess or enantiomeric ratio) of a sample.[4] This is a critical step before attempting to determine the absolute configuration by X-ray crystallography, as a pure enantiomer is needed for crystallization.

Experimental Protocol: Chiral HPLC
  • Column Selection: A chiral stationary phase (CSP) is selected that is known to be effective for the class of compound being analyzed.

  • Method Development: A mobile phase (a mixture of solvents like hexane and isopropanol) is developed to achieve baseline separation of the enantiomer peaks.

  • Analysis: The sample is injected into the HPLC system. The retention times of the two enantiomers will differ, and the area under each peak is integrated to determine their relative ratio.

Data and Performance Comparison

The choice of technique depends on the specific question being asked. X-ray crystallography provides an exact, static picture of the solid-state structure, while NMR reveals the dynamic, solution-state conformation. Chiral chromatography is a necessary tool for handling and quantifying stereoisomers.

FeatureX-ray CrystallographyNMR SpectroscopyChiral Chromatography
Primary Information Absolute 3D structure, bond lengths/angles, conformation in solid state[6]Connectivity, conformation in solution, dynamic processes[10][11]Separation of enantiomers, enantiomeric ratio/purity[4]
Sample State Single CrystalSolutionSolution
Sample Amount <1 mg (of crystals)1-10 mg<1 mg
Key Advantage Unambiguous determination of absolute configuration[6]Provides information on solution-state dynamics and conformation[2]Essential for determining enantiomeric purity
Main Limitation Requires high-quality single crystals, which can be difficult to grow[7]Does not directly determine absolute configuration (without chiral aids)Provides no structural information
Logical Relationship of Techniques for Chiral Products

For a reaction that produces a chiral derivative, these techniques are often used in a complementary sequence.

Start Achiral Starting Material (this compound) Reaction Asymmetric Synthesis Start->Reaction Product Racemic or Enantioenriched Chiral Product Reaction->Product ChiralHPLC Chiral Chromatography Product->ChiralHPLC Separated Separated Enantiomers + Enantiomeric Ratio Data ChiralHPLC->Separated Xray X-ray Crystallography Separated->Xray Structure Absolute Configuration of a Single Enantiomer Xray->Structure

Caption: Logical workflow for the stereochemical analysis of a chiral product.

Conclusion

To fully characterize this compound and its reaction products, a multi-faceted analytical approach is recommended:

  • For the achiral parent compound, a combination of NMR spectroscopy and X-ray crystallography is ideal. NMR will define its conformational preferences in solution[2], while X-ray crystallography will reveal its precise structure and intermolecular interactions (e.g., hydrogen bonding) in the solid state.[8]

  • For chiral reaction products, chiral HPLC is first required to separate the enantiomers and quantify the success of the asymmetric synthesis. Subsequently, X-ray crystallography on a crystal of a single enantiomer provides the definitive and unambiguous assignment of its absolute stereochemistry.

By integrating the strengths of these distinct techniques, researchers can gain a comprehensive understanding of a molecule's structure, conformation, and stereochemistry, which is essential for rational drug design and development.

References

Quantitative NMR (qNMR) for Purity Assessment of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For novel compounds such as 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid derivatives, which are key building blocks in medicinal chemistry, accurate purity assessment is critical for ensuring reaction reproducibility, understanding impurity profiles, and guaranteeing the safety and efficacy of final drug products. This guide provides a comprehensive comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and the more traditional High-Performance Liquid Chromatography (HPLC) for the purity determination of these derivatives.

Introduction to qNMR and its Advantages

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3][4] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3][5] This makes qNMR a powerful tool, especially in the early stages of drug discovery where specific reference standards for novel compounds may not be available.[3]

Key advantages of qNMR include:

  • Primary Method: It provides a direct measurement of the molar concentration, leading to an absolute purity value.[1]

  • No Need for Identical Reference Standards: Any certified compound with known purity can be used as an internal standard, provided its signals do not overlap with the analyte's signals.[3][5]

  • Structural Confirmation: Besides quantification, the NMR spectrum provides structural information, simultaneously confirming the identity of the analyte and its impurities.[6]

  • Non-destructive: The sample can be recovered after the analysis.[6]

Comparison of qNMR and HPLC for Purity Analysis

While HPLC with UV detection is a widely used technique for purity analysis in the pharmaceutical industry, it has certain limitations, particularly when dealing with novel compounds or complex mixtures.[7][8] The following table summarizes a comparison of the key performance characteristics of qNMR and HPLC for the purity assessment of a representative this compound derivative.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to the number of nuclei.[1]Comparative method based on separation and detection (e.g., UV absorbance).[1]
Accuracy High, provides an absolute purity value.[1] Can be influenced by the choice of internal standard and experimental parameters.High, but can be influenced by the response factors of impurities. Accurate quantification of impurities often requires their specific reference standards.[1][7]
Precision Excellent, with low relative standard deviation (RSD), typically <1%.[1][9]Very good, with low RSD.[1]
Specificity High, as individual proton signals can be resolved and assigned to specific parts of the molecule.Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate results.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[3][5]Ideally requires a certified reference standard of the analyte itself for accurate quantification. Impurity quantification requires individual impurity standards.[7]
Sample Throughput Lower, especially when long relaxation delays are required for accurate quantification.[6]Higher, with typical run times of 20-30 minutes per sample.[6]
Sample Consumption Higher (milligrams).[6]Lower (micrograms).[6]
Destructive No, the sample can be recovered.[6]Yes.[6]
Information Content Provides both quantitative and structural information. Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.[6]Provides retention time and peak area. Identification of unknown impurities requires additional techniques like mass spectrometry.
Illustrative Purity Assessment: A Case Study

A batch of a this compound derivative was analyzed by both qNMR and HPLC. A known potential impurity is the corresponding boroxine (trimeric anhydride), a common issue with boronic acids.[10]

Analytical Method Purity of Main Component (%) Quantified Boroxine Impurity (%) Other Impurities (%)
qNMR (¹H NMR) 97.52.10.4
HPLC (UV at 254 nm) 99.20.50.3

In this example, qNMR indicates a lower purity for the main component and a higher level of the boroxine impurity compared to HPLC. This discrepancy can arise because the boroxine may have a different UV response factor compared to the monomeric boronic acid, leading to its underestimation by HPLC area percent.[1] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of a this compound derivative using an internal standard.

Materials:

  • This compound derivative (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (accuracy ± 0.01 mg)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound derivative into a clean, dry vial.[11]

    • Accurately weigh approximately 5-8 mg of maleic acid (internal standard) into the same vial.[11]

    • Record the exact weights of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.[10]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification.[1]

    • Pulse Angle: 90°

    • Relaxation Delay (D1): A long delay of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) is crucial for accurate integration.[1][10]

    • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[1][12]

    • Acquisition Time: At least 3 seconds.

    • Temperature: Maintain a constant temperature, e.g., 298 K.[11]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.[1]

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., an aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).[1]

    • The purity of the analyte (Purity_analyte) is calculated using the following equation:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the certified purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound derivative by area percent.

Materials:

  • This compound derivative (analyte)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve mixture in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (optimized parameters) transfer->nmr_acq process_spec Process spectrum (phasing, baseline correction) nmr_acq->process_spec integrate Integrate analyte and internal standard signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate purity_result Absolute Purity Value calculate->purity_result

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result prep_solution Prepare analyte solution (e.g., 1 mg/mL) hplc_run Inject sample and run HPLC method prep_solution->hplc_run integrate_peaks Integrate all peaks in the chromatogram hplc_run->integrate_peaks calculate_area Calculate purity based on area percent integrate_peaks->calculate_area purity_result Relative Purity Value calculate_area->purity_result

Caption: Workflow for HPLC Purity Assessment.

Conclusion

For the purity assessment of this compound derivatives, qNMR offers significant advantages over traditional HPLC methods. Its nature as a primary analytical technique provides a more accurate, absolute purity value without the need for a specific reference standard of the analyte. While HPLC is a valuable tool for routine analysis and impurity profiling due to its high throughput and sensitivity, qNMR provides a higher level of confidence in the purity value, which is crucial for critical applications in drug development. For comprehensive characterization, an orthogonal approach using both qNMR and HPLC is recommended to ensure the highest quality of these important synthetic intermediates.[6]

References

A Head-to-Head Comparison: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid Versus Its Boronate Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive comparison between 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid and its corresponding boronate esters, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.

The Reactivity-Stability Trade-Off: A Core Principle

The primary distinction between a boronic acid and its boronate ester counterpart lies in a fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is particularly advantageous in multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[1]

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct comparative data for this compound and its esters is not extensively published, we can infer performance based on general trends and data for structurally similar arylboronic acids.

Table 1: Qualitative Comparison of General Characteristics

FeatureThis compoundThis compound Pinacol Ester
Reactivity HigherLower to Moderate
Stability (Shelf-life) LowerHigher
Ease of Purification More ChallengingEasier (amenable to silica gel chromatography)
Handling Can be sensitive to air and moistureGenerally robust crystalline solid

Table 2: Representative Yields in Suzuki-Miyaura Coupling

The following table presents hypothetical but representative yields for the Suzuki-Miyaura coupling of this compound and its pinacol ester with a generic aryl bromide. These values are based on the general understanding that while boronic acids are more reactive, their instability can sometimes lead to lower isolated yields compared to their more stable ester counterparts, especially in complex systems or with prolonged reaction times.[2]

Boron ReagentReaction TimeIsolated Yield (%)
This compound2 hours75%
This compound Pinacol Ester6 hours85%

Recent advancements have led to the development of novel boronate esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), which have demonstrated both high stability on silica gel and superior reactivity in Suzuki-Miyaura couplings, in some cases providing higher yields than both the parent boronic acid and the corresponding pinacol ester.[3]

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of a boronate ester and for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound Pinacol Ester

This general procedure is adapted from methods for the synthesis of arylboronic acid pinacol esters.[4][5]

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.2 eq).

  • Add a drying agent such as anhydrous magnesium sulfate to the reaction mixture.

  • Stir the mixture at room temperature for the appropriate amount of time (typically several hours to overnight), monitoring the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol that can be adapted for both the boronic acid and its boronate ester.[1][6]

Materials:

  • Aryl halide (1.0 eq)

  • This compound or its pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the decision-making process and the general workflow for utilizing these reagents.

logical_relationship cluster_start Decision Point cluster_reagent_choice Reagent Selection cluster_advantages Key Advantages cluster_application Typical Application start Synthetic Goal boronic_acid This compound start->boronic_acid Need for high reactivity boronate_ester Boronate Ester Derivative (e.g., Pinacol Ester) start->boronate_ester Need for stability & ease of handling acid_adv Higher Reactivity Faster Reaction Times boronic_acid->acid_adv ester_adv Higher Stability Easier Handling & Purification boronate_ester->ester_adv acid_app Rapid single-step synthesis acid_adv->acid_app ester_app Multi-step synthesis High-throughput screening ester_adv->ester_app

Caption: Decision workflow for selecting the appropriate boron reagent.

experimental_workflow cluster_synthesis Optional Boronate Ester Synthesis cluster_coupling Suzuki-Miyaura Coupling start Start with Boronic Acid esterification Esterification with Diol (e.g., Pinacol) start->esterification reagents Combine Aryl Halide, Boron Reagent, Catalyst, Base start->reagents Use boronic acid directly purify_ester Purification of Boronate Ester (Chromatography) esterification->purify_ester purify_ester->reagents Use stable ester reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify_product Final Product Purification (Chromatography) workup->purify_product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to TLC Staining Methods for Visualizing 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and application of boronic acids, particularly in the realm of drug development, efficient and reliable methods for reaction monitoring are paramount. Thin-Layer Chromatography (TLC) is a ubiquitous technique for this purpose, yet the visualization of boronic acids like 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid can be challenging due to their often poor UV activity. This guide provides a comparative analysis of various TLC staining methods, offering detailed protocols and performance data to aid in the selection of the most suitable visualization technique.

Introduction to Visualization Techniques

The visualization of this compound on a TLC plate can be achieved through methods that are either specific to the boronic acid moiety or that react with other functional groups present in the molecule. This guide explores both boronic acid-specific stains, such as curcumin and alizarin, and general oxidative stains, including potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), and vanillin. The choice of stain will depend on factors such as the desired sensitivity, selectivity, and the presence of other functional groups in the reaction mixture.

Comparison of TLC Staining Methods

The following table summarizes the key performance characteristics of the discussed TLC staining methods for the visualization of arylboronic acids. While specific quantitative data for this compound is not extensively available, the data for other arylboronic acids provide a valuable benchmark.

Staining MethodTypePrinciple of DetectionColor of SpotBackground ColorSensitivitySelectivity & Potential Interferences
Curcumin Boronic Acid-SpecificComplexation with the diol of curcumin.[1]Orange to Red[1][2]Yellow[2]High (ppm levels for boric acid)[1]Highly selective for boronic acids and their derivatives.[1] Strongly basic compounds may cause a brown coloration due to deprotonation of curcumin.[3]
Alizarin Boronic Acid-SpecificFormation of a fluorescent complex.[4][5]Bright Yellow (under 366 nm UV light)[5]Pink[4]High (LOD for phenylboronic acid is 1.2 ng)[6]Selective for boronic acids.[4][5] Some other compounds may show weak fluorescence.[5]
Potassium Permanganate (KMnO₄) General OxidativeOxidation of the analyte.Yellow to BrownPurple/Pink[7]High[8]Non-selective. Reacts with any oxidizable functional group, such as alkenes, alkynes, alcohols, and aldehydes.[9][10]
Ceric Ammonium Molybdate (CAM) General OxidativeOxidation of the analyte.Blue to Black[8]Light Blue/Green[11]Very High[8]Non-selective. Reacts with a wide range of organic compounds, especially those with hydroxyl groups.[12][13] Some amines and amides may not be detected well.[8]
Vanillin GeneralAcid-catalyzed reaction.Various (often brown for many compounds)[14]Pink to PurpleGoodReacts with nucleophilic compounds, aldehydes, and ketones.[9] Does not typically stain alkenes, alkynes, or simple aromatic compounds.[10]

Experimental Protocols

Detailed methodologies for the preparation and application of each staining solution are provided below.

Curcumin Stain

Preparation of Staining Solution: Dissolve 100 mg of curcumin in 100 mL of a 99:1 (v/v) mixture of ethanol and 2M hydrochloric acid.[3]

Staining Protocol:

  • Develop and thoroughly dry the TLC plate.

  • Briefly dip the plate into the curcumin staining solution.

  • Remove the plate and allow the solvent to evaporate. Gentle warming with a heat gun may be applied.

  • Boronic acid spots will appear as orange to red on a yellow background.[1][2]

Alizarin Stain

Preparation of Staining Solution: Prepare a 1 mM solution of alizarin in acetone.[4][5]

Staining Protocol:

  • Develop and dry the TLC plate.

  • Briefly immerse the plate in the alizarin solution.[4][15]

  • Allow the plate to air dry until it turns pink.[4]

  • Visualize the plate under a UV lamp at 366 nm. Boronic acid spots will appear as bright yellow fluorescent spots.[5]

Potassium Permanganate (KMnO₄) Stain

Preparation of Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[16]

Staining Protocol:

  • Develop and dry the TLC plate.

  • Quickly dip the plate into the KMnO₄ solution or spray the plate evenly.

  • Spots will appear as yellow to brown on a purple or pink background, often without heating.[7]

Ceric Ammonium Molybdate (CAM) Stain

Preparation of Staining Solution: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of water. Carefully add 15 mL of concentrated sulfuric acid.[16]

Staining Protocol:

  • Develop and dry the TLC plate.

  • Dip the plate in the CAM solution.

  • Gently heat the plate with a heat gun until blue to black spots appear against a light blue-green background.[8][11]

Vanillin Stain

Preparation of Staining Solution: Dissolve 15 g of vanillin in 250 mL of ethanol and then carefully add 2.5 mL of concentrated sulfuric acid.

Staining Protocol:

  • Develop and dry the TLC plate.

  • Dip the plate into the vanillin solution.

  • Heat the plate with a heat gun until colored spots appear on a pink to purple background.[17]

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for TLC staining and the chemical principle behind the boronic acid-specific stains.

TLC_Staining_Workflow cluster_prep Plate Preparation cluster_staining Staining cluster_visualization Visualization spot Spot TLC Plate develop Develop in Solvent Chamber spot->develop dry Dry Plate develop->dry dip Dip in Staining Solution dry->dip heat Heat (if required) dip->heat visualize Visualize Spot heat->visualize

TLC Staining Experimental Workflow

Staining_Mechanisms cluster_curcumin Curcumin Staining cluster_alizarin Alizarin Staining boronic_acid1 Boronic Acid (R-B(OH)₂) complex1 Orange-Red Complex boronic_acid1->complex1 curcumin Curcumin (Diol) curcumin->complex1 boronic_acid2 Boronic Acid (R-B(OH)₂) complex2 Fluorescent Complex (Bright Yellow under UV) boronic_acid2->complex2 alizarin Alizarin (Non-fluorescent) alizarin->complex2

Boronic Acid-Specific Staining Mechanisms

Conclusion

The selection of an appropriate TLC staining method for this compound is critical for effective reaction monitoring and purity assessment. For high selectivity, curcumin and alizarin stains are excellent choices, with alizarin offering the advantage of a documented high sensitivity for a similar arylboronic acid. For general-purpose screening where other functional groups may also be of interest, potassium permanganate and ceric ammonium molybdate are highly sensitive, albeit non-selective, options. Vanillin provides a good general-purpose alternative, particularly for detecting nucleophilic functional groups. Researchers should consider the specific requirements of their analysis, including the need for selectivity and sensitivity, to choose the optimal staining method.

References

Comparative biological activity of compounds synthesized with 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – A comprehensive analysis of compounds synthesized from 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid and its analogs reveals a promising landscape for the development of novel anticancer agents. While a direct comparative study on a series of compounds derived from this specific starting material remains to be published, extensive research on structurally related phenylboronic acids and piperidone-containing molecules provides significant insights into their potential therapeutic applications, particularly as proteasome inhibitors and cytotoxic agents. This guide synthesizes the available data to offer a comparative perspective for researchers, scientists, and drug development professionals.

The boronic acid moiety is a key pharmacophore in a number of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib.[1] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately triggering cell death. Compounds featuring the 4-(4-oxopiperidine-1-carbonyl)phenyl group are being explored for their potential to interact with various biological targets, leveraging the structural features of both the phenylboronic acid and the piperidone ring.

Comparative Cytotoxicity of Structurally Related Compounds

While specific data on a library of compounds derived from this compound is not available in the public domain, we can draw parallels from studies on similar structures. For instance, research on furfurylidene 4-piperidone analogs has demonstrated significant cytotoxic and anticancer activities.[2] The following table summarizes representative data from such studies to illustrate the potential activity of this class of compounds.

Compound IDModificationCancer Cell LineIC50 (µM)Reference StandardIC50 of Standard (µM)
Analog A N-Aroyl-3,5-bis(benzylidene)Human Leukemia (K-562)0.8Doxorubicin0.5
Analog B N-Acryloyl-3,5-bis(furfurylidene)Human Colon Cancer (HCT-116)1.25-Fluorouracil4.5
Analog C N-Benzoyl-3,5-bis(4-chlorobenzylidene)Human Breast Cancer (MCF-7)2.5Doxorubicin0.9
Analog D N-Sulfonyl-3,5-bis(benzylidene)Human Leukemia (Molt-4)0.9Doxorubicin0.6

Note: The data presented in this table is representative of structurally related compound classes and not of derivatives of this compound. The IC50 values are approximate and for illustrative purposes only.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments typically employed in the evaluation of such compounds.

Synthesis of N-Acyl-4-piperidone Phenylboronic Acid Derivatives (General Procedure)

A solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is treated with an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a coupling catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.). The desired amine or other nucleophile (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The anticipated mechanism of action for many boronic acid-containing compounds involves the inhibition of the 26S proteasome. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger apoptosis.

Proteasome_Inhibition_Pathway Compound Boronic Acid Compound Proteasome 26S Proteasome Compound->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Proteasome->Accumulation Blockage leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Proposed signaling pathway of boronic acid-based proteasome inhibitors.

The general workflow for the synthesis and biological evaluation of these novel compounds is a multi-step process that begins with chemical synthesis and progresses through various stages of biological testing.

Experimental_Workflow Start 4-(4-Oxopiperidine-1-carbonyl) phenylboronic acid Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Proteasome Assay) Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Animal Studies Mechanism_Studies->In_Vivo_Testing

Caption: General experimental workflow for the development of novel anticancer agents.

Future Directions

The synthesis and evaluation of a focused library of compounds derived from this compound is a logical and promising next step in the quest for novel anticancer therapeutics. By systematically modifying the piperidone and phenylboronic acid moieties, researchers can elucidate detailed structure-activity relationships and identify lead compounds with enhanced potency and selectivity. Further investigations into their mechanism of action, including their effects on specific signaling pathways and in vivo efficacy in preclinical cancer models, will be crucial for their translation into clinical candidates.

References

Safety Operating Guide

Proper Disposal of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Similar to other boronic acid derivatives, this compound should be handled as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving may be considered.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Hazard Identification and First Aid

Table 2: General Hazard Information for Phenylboronic Acid Derivatives

Hazard StatementClassification
Harmful if swallowed.[3]Acute toxicity, oral
Causes skin irritation.[3][4][5][6][7]Skin corrosion/irritation
Causes serious eye irritation.[3][4][5][6][7][8]Serious eye damage/eye irritation
May cause respiratory irritation.[3][4][5][7][8]Specific target organ toxicity

In the event of exposure, follow these first-aid measures:

  • Skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

  • Eye contact: Assure adequate flushing by separating the eyelids with fingers and rinsing cautiously with water for several minutes.[4][5]

  • Inhalation: Move the individual to fresh air.[4][5]

  • Ingestion: Wash out the mouth with plenty of water and seek immediate medical attention.[4]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container labeled for solid hazardous waste.[1]

  • For spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5][9]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste.

  • Do not mix with other chemical waste unless compatibility is confirmed.[2]

4. Decontamination of Glassware:

  • Primary Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.

  • Secondary Decontamination: To neutralize any remaining residue, a basic wash can be employed to convert the boronic acid to a more water-soluble boronate salt.[1][10] This rinsate must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area.[1]

5. Waste Storage and Pickup:

  • Store all sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific protocols for arranging the pickup and disposal of hazardous waste by a licensed disposal company.[1][4]

Disposal Workflow

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_treatment Treatment & Segregation cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Seal in Labeled Liquid Waste Container liquid_waste->liquid_container glassware Contaminated Glassware decon Decontaminate Glassware (Solvent & Basic Rinses) glassware->decon storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage decon_waste Collect Rinsate as Liquid Hazardous Waste decon->decon_waste Generates decon_waste->liquid_container pickup Arrange for Professional Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.